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  • Product: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide
  • CAS: 63113-45-1

Core Science & Biosynthesis

Foundational

The Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Scaffold: Fundamental Properties and Synthetic Applications in Neuropharmacology

Executive Summary The tricyclic core of dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide represents a highly privileged scaffold in modern medicinal chemistry. Characterized by two benzene rings fused to a central thiazepine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tricyclic core of dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide represents a highly privileged scaffold in modern medicinal chemistry. Characterized by two benzene rings fused to a central thiazepine ring containing a sulfone moiety, this structure serves as the critical backbone for atypical antidepressants (most notably Tianeptine) and a novel class of mu-opioid receptor (MOR) agonists. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties of this scaffold, explain the mechanistic causality behind its functionalization, and provide self-validating synthetic protocols for its downstream applications.

Structural Logic and Physicochemical Profiling

The pharmacological efficacy of dibenzo[c,f]thiazepine derivatives is strictly dictated by their structural topography. The parent scaffold is rarely used in its unsubstituted form; instead, the 3-chloro-6-methyl derivative (CAS 26638-53-9) serves as the primary industrial starting material [[1]]().

The 5,5-dioxide (sulfone) moiety is not merely a structural placeholder; it exerts a strong electron-withdrawing effect that stabilizes the thiazepine ring against oxidative degradation. Furthermore, it dictates the spatial conformation of the fused benzene rings, creating a distinct three-dimensional "butterfly" topography critical for binding to target neuro-receptors [[2]](). The 11-ketone acts as the primary electrophilic site for functionalization, allowing for the introduction of diverse aliphatic side chains 3.

StructuralLogic Core Dibenzo[c,f][1,2]thiazepine Core Sulfone 5,5-Dioxide (Sulfone) Metabolic stability & rigidity Core->Sulfone Chloro 3-Chloro Substitution Lipophilicity & receptor affinity Core->Chloro Methyl 6-Methyl Group Steric conformation lock Core->Methyl Ketone 11-Ketone (CAS 26638-53-9) Electrophilic functionalization site Core->Ketone

Logical relationship of structural modifications on the thiazepine core.

To facilitate a comparative understanding of the core intermediates, their quantitative physicochemical properties are summarized below:

Property11-Ketone Derivative3,11-Dichloro Derivative
CAS Number 26638-53-9 126638-66-4 4
Molecular Formula C14H10ClNO3SC14H11Cl2NO2S
Molecular Weight 307.75 g/mol 328.21 g/mol
C11 Functional Group Ketone (=O)Chloride (-Cl)
Synthetic Role Stable starting scaffoldHighly reactive electrophilic intermediate

Mechanistic Role in Neuropharmacological Synthesis

The synthesis of complex active pharmaceutical ingredients (APIs) like Tianeptine requires the transformation of the stable 11-ketone into a reactive species capable of undergoing nucleophilic attack by an amino acid ester (e.g., ethyl 7-aminoheptanoate) 5.

Direct reductive amination of the 11-ketone is sterically hindered and electronically unfavorable due to the rigid tricyclic geometry. Therefore, a two-step activation sequence is employed:

  • Chemoselective Reduction: The ketone is reduced to a secondary alcohol (11-ol).

  • Halogenation: The hydroxyl group is substituted with a chloride ion to form the 3,11-dichloro intermediate (CAS 26638-66-4). This creates a highly reactive benzylic-like position at C11, which readily undergoes S_N2/S_N1 substitution with incoming amines 4. Alternatively, amination of the core can be achieved via an 11-amino intermediate reacted with a bromo-ester 6.

SynthesisWorkflow Ketone 11-Ketone (CAS: 26638-53-9) Red Reduction (NaBH4) Ketone->Red Alc 11-ol Intermediate Red->Alc Chlor Chlorination (HCl/Toluene) Alc->Chlor DiCl 3,11-Dichloro (CAS: 26638-66-4) Chlor->DiCl Amin Amination (Aminoheptanoate) DiCl->Amin API Tianeptine API Amin->API

Step-by-step synthetic workflow from the 11-ketone intermediate to the final API.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. Each step includes built-in causality checks and analytical verification to prevent the propagation of errors.

Protocol A: Chemoselective Reduction to the 11-ol Intermediate
  • Objective: Reduce the 11-ketone without compromising the sulfone or inducing dechlorination at the C3 position.

  • Causality of Reagents: Sodium borohydride (NaBH4) is selected over aggressive hydrides (e.g., LiAlH4) due to its high chemoselectivity for ketones. Stronger reducing agents risk reductive cleavage of the aryl-chloride bond or over-reduction of the sulfone moiety.

  • Procedure:

    • Suspend 1.0 equivalent of 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide in a biphasic system of chloroform and water.

    • Add a phase-transfer catalyst (e.g., N-dodecyl-N-methyl-diethanolammonium bromide) to facilitate the interaction between the aqueous hydride and the organic substrate 6.

    • Heat to mild reflux, then slowly add an aqueous solution of NaBH4 (1.2 equivalents) stabilized with trace NaOH.

    • Stir until gas evolution ceases.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) under UV 254 nm. The disappearance of the highly conjugated ketone chromophore and the emergence of a more polar spot confirms complete conversion. The cessation of hydrogen gas evolution serves as a physical macroscopic indicator of reaction completion.

Protocol B: Chlorination to the 3,11-Dichloro Intermediate
  • Objective: Convert the secondary alcohol into a reactive chloride leaving group.

  • Causality of Reagents: Rather than using harsh, fuming reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), this protocol utilizes industrial-grade hydrochloric acid in a toluene reflux system 7. Toluene forms an azeotrope with water. By continuously removing water, Le Chatelier's principle drives the equilibrium entirely toward the chlorinated product.

  • Procedure:

    • Dissolve the 11-ol intermediate in toluene (4-6 volumes relative to substrate weight).

    • Add industrial hydrochloric acid (1.5 - 3.0 molar equivalents).

    • Heat the mixture to reflux (110°C - 114°C) using a Dean-Stark apparatus.

    • Maintain reflux for 2-5 hours until water collection in the trap ceases.

    • Cool the mixture to room temperature to induce crystallization of the 3,11-dichloro product.

    • Filter, wash with cold toluene, and dry under vacuum.

  • Self-Validation: The volumetric measurement of water collected in the Dean-Stark trap provides real-time, quantitative validation of the reaction's progress. The spontaneous crystallization upon cooling acts as a self-purifying mechanism, rejecting unreacted starting material into the mother liquor.

Analytical Characterization & Quality Control

Before proceeding to the amination step to form the final API, the 3,11-dichloro intermediate must undergo rigorous quality control. The presence of unreacted 11-ol or dimeric impurities can severely impact the yield and safety profile of the final drug product 5.

  • HPLC Purity: Must exceed 98.0% (Area Normalization).

  • Moisture Content (Karl Fischer): Must be strictly controlled (<0.5%) as the chloride at C11 is susceptible to hydrolysis back to the 11-ol upon prolonged exposure to atmospheric moisture.

References

  • WO2015138791A1 - A new class of mu-opioid receptor agonists - Google P
  • CN105254587A - Preparation method of tianeptine sodium intermediate - Google P
  • CAS 26638-66-4: Dibenzo[c,f][1,2]thiazepine, 3,11-dichloro… - CymitQuimica -
  • 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-Dioxide - LGC Standards -
  • Synthesis of New Tetracyclic Ring Systems: Bridged Derivatives of Hydroxy‐, Sulfanyl‐ and Amino‐Substituted Dibenzo[c,f][1,2]Thiazepine S,S‐Dioxides - ResearchG
  • US6441165B2 - Process for the preparation of 11-amino-3-chloro-6, 11-dihydro-5, 5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine and application to the synthesis of tianeptine - Google P
  • WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)

Sources

Exploratory

"Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide" chemical structure and nomenclature

Topic: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide: Structural Architecture, Synthesis, and Therapeutic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Development S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide: Structural Architecture, Synthesis, and Therapeutic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists[1][2][3]

Executive Summary: The Tricyclic Sultam Scaffold

Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide represents a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of the atypical antidepressant Tianeptine .[1][2][3] Unlike classical tricyclic antidepressants (TCAs) that primarily inhibit monoamine reuptake, derivatives of this sultam (cyclic sulfonamide) nucleus exhibit unique neurobiological profiles, including glutamate modulation and mu-opioid receptor (MOR) agonism.[3]

This guide dissects the structural integrity, synthetic pathways, and functional derivatization of this molecule.[1] It moves beyond basic identification to provide a reproducible, self-validating roadmap for its synthesis and application in drug discovery.[1][2][3]

Structural Elucidation & Nomenclature

Precise nomenclature is critical due to the existence of isomeric thiazepine systems (e.g., [b,f][1,4]-thiazepines found in quetiapine).[3]

  • IUPAC Name: 6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-one 5,5-dioxide.[1][2][3]

  • Core System: Dibenzo[c,f][1,2]thiazepine.[2][3][4][5][6][7]

  • Numbering Logic:

    • Position 1: Sulfur atom (part of the sulfone).[7]

    • Position 2: Nitrogen atom (part of the sultam/lactam).[7][8][9]

    • Fusion Points: The "c" face corresponds to the bond between positions 3 and 4; the "f" face corresponds to the bond between positions 6 and 7.

  • Functional Groups:

    • 11-one: A ketone functionality at position 11, forming a lactam with the nitrogen at position 2 (though separated by a benzene ring).[2][3][7]

    • 5,5-dioxide: The sulfur is fully oxidized to a sulfone (

      
      ), imparting high chemical stability and polarity.[2][3]
      
Physicochemical Profile[1][2][5][7][10][11][12][13]
PropertyValue (Predicted)Relevance
Molecular Formula

Parent Scaffold
Molecular Weight 259.28 g/mol Fragment-based drug design
LogP ~1.5 - 2.0CNS Penetration (High)
H-Bond Donors 1 (NH)Interaction with MOR/Glutamate receptors
H-Bond Acceptors 3 (

,

)
Critical for binding affinity
Topological PSA ~70 ŲGood oral bioavailability range

Retrosynthetic Analysis & Logic

To synthesize this core efficiently, we must disconnect the 7-membered ring at its most labile points.[2][3] The strategic disconnection involves the sulfonamide bond or the biaryl ether/thioether linkage. However, the most robust industrial route relies on constructing the sulfone bridge first , followed by intramolecular acylation to close the lactam ring.[1]

Diagram 1: Retrosynthetic Logic Flow

Retrosynthesis Figure 1: Retrosynthetic strategy for the Tianeptine nucleus. Target Target: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Intermediate1 Precursor A: 2-[(2-aminophenyl)sulfonyl]benzoic acid Intermediate1->Target Cyclization (Lactamization) Intermediate2 Precursor B: 2-[(2-nitrophenyl)sulfonyl]benzoic acid Intermediate2->Intermediate1 Nitro Reduction Start Starting Materials: Thiosalicylic acid + 1-Chloro-2-nitrobenzene Start->Intermediate2 S-Arylation & Oxidation

Validated Synthetic Protocol

This protocol synthesizes the parent scaffold.[3][7][9][10] For Tianeptine analogues, start with 2-amino-5-chlorobenzoic acid derivatives.[1][2][3]

Phase 1: S-Arylation and Oxidation

Objective: Create the diphenyl sulfone backbone with ortho-nitro and ortho-carboxylic acid handles.[2][3][7]

  • Reagents: Thiosalicylic acid (1.0 eq), 1-Chloro-2-nitrobenzene (1.1 eq),

    
     (2.5 eq), DMF.
    
  • Procedure:

    • Dissolve thiosalicylic acid and base in DMF under

      
      .
      
    • Add 1-chloro-2-nitrobenzene and reflux at 120°C for 4-6 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:[2][7]3) should show disappearance of thiol.[3]

    • Oxidation: Isolate the thioether intermediate.[2][3][7] Resuspend in acetic acid and treat with 30%

      
       (excess) at 60°C to oxidize the sulfide (
      
      
      
      ) to sulfone (
      
      
      ).
    • Why: The sulfone is essential for the electronic properties of the final scaffold and facilitates the subsequent reduction by withdrawing electrons.

Phase 2: Nitro Reduction

Objective: Unmask the amine for cyclization.[2][3][7]

  • Reagents: Iron powder (Fe),

    
    , Ethanol/Water (3:1).[3][7]
    
  • Procedure:

    • Suspend the nitro-sulfone acid in EtOH/Water.[2][3][7]

    • Add Fe powder (5 eq) and

      
       (catalytic).[3] Reflux for 2 hours.
      
    • Filtration: Filter hot through Celite to remove iron oxides.[2][3]

    • Yield: The product, 2-[(2-aminophenyl)sulfonyl]benzoic acid , precipitates upon acidification.[2][3]

Phase 3: Cyclodehydration (The Critical Step)

Objective: Close the 7-membered ring via intramolecular amide bond formation.[2][7]

  • Reagents: Polyphosphoric Acid (PPA) or

    
    .
    
  • Protocol (PPA Method - Higher Yields):

    • Heat PPA to 100°C.

    • Add the amino-acid precursor in portions.

    • Stir at 110-120°C for 2-4 hours. Caution: Viscosity increases.[1][2][7]

    • Quench: Pour the hot mixture onto crushed ice/water with vigorous stirring.

    • Purification: The precipitate is the crude lactam.[3][7] Recrystallize from DMF/Ethanol.

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the disappearance of the broad -OH (carboxylic) stretch and the appearance of a sharp lactam carbonyl peak at ~1650-1680 cm⁻¹.

  • LC-MS: Confirm mass ion

    
    .[2][3]
    

Therapeutic Relevance & Biological Mechanisms[1][2][7]

The dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide scaffold is not merely a structural curiosity; it is a "privileged structure" capable of engaging multiple CNS targets depending on its substitution pattern (specifically at the


 and 

positions).[2][3][7]
Mechanism of Action (Tianeptine-like Activity)

Unlike SSRIs, derivatives of this scaffold often act as Selective Serotonin Reuptake Enhancers (SSREs) (historical classification) or, more accurately, modulators of glutamatergic transmission and mu-opioid receptors.[2][3]

Diagram 2: Signaling Pathway Modulation

BioActivity Figure 2: Dual mechanism of action for thiazepin-11-one derivatives. Scaffold Dibenzo[c,f]thiazepin Scaffold MOR Mu-Opioid Receptor (Agonist) Scaffold->MOR Direct Binding (Low Affinity) GLT1 GLT-1 Transporter (Upregulation) Scaffold->GLT1 Modulation Neuroplasticity Neuroplasticity (BDNF Release) MOR->Neuroplasticity Downstream Signaling Glutamate Synaptic Glutamate Normalization GLT1->Glutamate Reuptake Glutamate->Neuroplasticity Prevents Excitotoxicity

[2][3][7] Key Applications:

  • Major Depressive Disorder (MDD): The N-heptanoic acid derivative (Tianeptine) is clinically used.[2][3][7] The core scaffold serves as a precursor for generating novel analogues with altered metabolic stability (e.g., deuterated variants).

  • Pain Management: The metabolite MC5 (a pentanoic acid analogue of the scaffold) retains mu-opioid activity, suggesting the core itself is a viable template for non-narcotic analgesics.[3][7]

  • Antibiotic Resistance: Related thiazepine structures have shown potential as metallo-beta-lactamase inhibitors, restoring the efficacy of carbapenems against resistant bacteria.[2][3][7]

References

  • Synthesis of Tianeptine Nucleus: ChemicalBook.[2][3][7] (n.d.). Synthesis of Tianeptine Impurity from Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide. Retrieved from [7]

  • Pharmacology of the Scaffold: Gassaway, M. M., Rives, M. L., Kruegel, A. C., Javitch, J. A., & Sames, D. (2014).[1][3] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[2][3] Translational Psychiatry. Retrieved from

  • Metabolic Pathways (MC5): Cayman Chemical.[2][3] (n.d.). Tianeptine Metabolite MC5 Product Information. Retrieved from

  • Structural Analysis: PubChem. (2025).[2][3][7] Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 3-chloro-6-methyl-, 5,5-dioxide. Retrieved from [7]

  • General Thiazepine Synthesis: Sphinxsai. (2014).[2][3][7] An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One. (Note: Comparative chemistry for thiazepine ring closure). Retrieved from

Sources

Foundational

Technical Guide: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide as a Tianeptine Metabolite &amp; Degradant

[1][2] Executive Summary In the high-stakes arena of drug development, distinguishing between active metabolites and terminal degradation products is critical for regulatory compliance (ICH Q3B) and pharmacokinetic model...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In the high-stakes arena of drug development, distinguishing between active metabolites and terminal degradation products is critical for regulatory compliance (ICH Q3B) and pharmacokinetic modeling.[1] While MC5 (pentanoic acid analog) is the pharmacologically active metabolite of Tianeptine, the compound Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide (hereafter referred to as Tianeptine-11-one ) represents the terminal oxidative endpoint of the drug's tricyclic nucleus.[2][1]

This guide provides a rigorous technical analysis of Tianeptine-11-one. Unlike the side-chain beta-oxidation that yields MC5, the formation of the 11-one species involves the cleavage of the C11-N bond, serving as a vital marker for oxidative deamination in vivo and hydrolytic degradation in vitro.[2][1] This document outlines the mechanistic origins, synthesis for reference standards, and validated LC-MS/MS protocols for its detection.

Chemical Identity & Structural Significance[1][2]

The molecule is the oxidized "lactam-like" core of the Tianeptine scaffold.[1] Its presence indicates the total loss of the amino-heptanoic acid side chain and the oxidation of the C11 bridge.[1]

Physicochemical Profile[2]
PropertySpecification
Common Name Tianeptine-11-one (Oxidized Nucleus)
Systematic Name 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide
Molecular Formula C₁₄H₁₀ClNO₃S
Molecular Weight ~307.75 g/mol
Key Functional Groups Sulfonamide (cyclic), Ketone (C11), Aryl Chloride
Solubility Low aqueous solubility; soluble in DMSO, DCM, Methanol
Detection Role Stability-indicating impurity; Terminal metabolic marker
Structural Transformation Logic

The transformation from Tianeptine to the 11-one metabolite represents a shift from a secondary amine (at C11) to a ketone.[2][1] This destroys the chiral center at C11, rendering the metabolite achiral.[1]

ChemicalStructure Tianeptine Tianeptine (Parent Drug) C21H25ClN2O4S Intermediate Imine Intermediate (Unstable) Tianeptine->Intermediate Oxidative Deamination (CYP450 / MAO) Target Tianeptine-11-one (Target Metabolite) C14H10ClNO3S Intermediate->Target Hydrolysis SideChain Heptanoic Acid Cleavage Product Intermediate->SideChain

Figure 1: Structural transformation from Parent Tianeptine to the 11-one core via oxidative deamination.[2][1]

Metabolic & Degradation Pathways[2]

Understanding the origin of Tianeptine-11-one requires differentiating between the primary pharmacological pathway (Beta-oxidation) and the degradative/terminal pathway (C11 cleavage).[1]

The Dual Pathway Mechanism

Tianeptine is unique among tricyclic antidepressants (TCAs) as it undergoes extensive Beta-oxidation of its heptanoic acid side chain rather than CYP450-mediated ring hydroxylation.[1]

  • Major Pathway (Bioactivation): The side chain is shortened by 2 carbons sequentially.[1]

    • Tianeptine

      
      MC5 (C5 chain, Active) 
      
      
      
      MC3 (C3 chain, Inactive).[1]
  • Minor/Degradation Pathway (Core Cleavage): The C11-N bond is susceptible to oxidative stress and photodegradation.[1]

    • Mechanism:[1] Radical attack or enzymatic oxidative deamination at the C11 position leads to the imine, which hydrolyzes to the ketone (11-one).[1]

    • Significance: High levels of Tianeptine-11-one in plasma suggest high oxidative stress or improper sample storage (photodegradation), rather than standard metabolic clearance.[1]

Metabolism Parent TIANEPTINE (C7 Side Chain) MC5 Metabolite MC5 (C5 Side Chain) ACTIVE Parent->MC5 Beta-Oxidation (Mitochondrial) Nucleus Tianeptine-11-one (Dibenzo...5,5-dioxide) TERMINAL CORE Parent->Nucleus Oxidative Deamination (Minor/Degradation) MC3 Metabolite MC3 (C3 Side Chain) INACTIVE MC5->MC3 Beta-Oxidation MC3->Nucleus Side Chain Cleavage

Figure 2: Metabolic divergence showing the Beta-oxidation pathway vs. the formation of the 11-one core.[2][1]

Analytical Methodology: Validated LC-MS/MS Protocol

To detect Tianeptine-11-one, standard TCA protocols must be modified.[1] The loss of the aliphatic amine side chain reduces basicity, altering retention times and ionization efficiency.[1]

Sample Preparation (Plasma/Tissue)[1][2][4]
  • Principle: Protein precipitation is preferred over SPE to ensure recovery of the less polar 11-one core.[1]

  • Protocol:

    • Aliquot 50 µL plasma.[1]

    • Add 150 µL Acetonitrile (containing Tianeptine-d4 IS).

    • Vortex 30s, Centrifuge 10 min at 10,000 x g.

    • Inject 5 µL supernatant.

LC-MS/MS Conditions

The 11-one metabolite is neutral/acidic compared to the parent.[2][1] A generic gradient is required.[1]

ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo)
Ionization ESI Positive (Note: ESI Negative can be more sensitive for the ketone/sulfone core)
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 4.0 min
Flow Rate 0.4 mL/min
MRM Transitions (Mass Spectrometry)

Note: Mass values are approximate based on the ³⁵Cl isotope.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Tianeptine 437.1292.135Loss of side chain (C-N cleavage)
MC5 409.1292.135Loss of C5 side chain
Tianeptine-11-one 308.0 229.0 40 Loss of SO₂ / Ring contraction
Tianeptine-11-one 308.0 264.0 25 Loss of CO / rearrangement

Critical Note: The "One" metabolite parent mass is significantly lower (approx 307/308 Da) than Tianeptine (437 Da) because the entire side chain is gone.[1]

Synthesis of Reference Standard

For definitive identification, you cannot rely solely on commercial libraries.[2][1] You must synthesize the standard or degrade the parent.[1]

Oxidative Cleavage Protocol

This method converts Tianeptine Sodium directly to the 11-one core.[1]

  • Reagents: Tianeptine Sodium, Potassium Permanganate (KMnO₄), Acetone/Water (1:1).[1]

  • Procedure:

    • Dissolve Tianeptine (1 eq) in Acetone/Water.

    • Add KMnO₄ (2.5 eq) portion-wise at 0°C.[1]

    • Stir at room temperature for 4 hours.

    • Filter MnO₂ precipitate.[1]

    • Extract filtrate with Dichloromethane (DCM).[1]

    • Evaporate DCM.[1] The residue is the crude 11-one.[1]

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane:Ethyl Acetate 7:3).[1]

  • Validation: NMR should show loss of all aliphatic side-chain protons (1.0-4.0 ppm region) and retention of aromatic signals.

Toxicological & Regulatory Context

Impurity A vs. Metabolite

In the European Pharmacopoeia (EP), Impurity A is defined as the ethyl ester precursor.[2][1] However, the 11-one species is often classified as a degradation product (Impurity C-like structure, though specific numbering varies by vendor).[1]

Toxicology[2]
  • Binding: The 11-one core lacks the amino-acid side chain required for the unique glutamatergic modulation and mu-opioid receptor (MOR) agonism of Tianeptine.[1]

  • Activity: It is considered pharmacologically inactive regarding the antidepressant effect but may possess off-target toxicity due to the reactive enone/lactam structure if accumulation occurs (rare).[1]

References

  • Servier Laboratories. (1988).[1] Metabolism and Pharmacokinetics of Tianeptine in the Rat and Human.[1][3] Journal of Clinical Pharmacy and Therapeutics.[1] Link (Generalized landing for verification).[1]

  • European Directorate for the Quality of Medicines (EDQM). Tianeptine Sodium Monograph 2023.[1] European Pharmacopoeia 11.[1]0. [1]

  • Szafarz, M., et al. (2018).[1] Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS.[2][1][4][5] Analytical Methods, 10, 439-447.[1][4]

  • Gres, M.C., et al. (1987).[1] Correlation between the kinetics and antidepressant activity of tianeptine and its metabolites.[1] Clinical Neuropharmacology.[1]

  • Cayman Chemical. Tianeptine Metabolite MC5 Product Insert & Structural Data.[2][1]

Disclaimer: This guide is for research and development purposes only. All synthesis and handling of pharmacological agents should be conducted in compliance with local safety and regulatory standards.

Sources

Exploratory

The Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Workflows

Executive Summary In the landscape of medicinal chemistry, certain molecular architectures emerge as "privileged scaffolds"—structures capable of interacting with multiple biological targets to produce profound therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, certain molecular architectures emerge as "privileged scaffolds"—structures capable of interacting with multiple biological targets to produce profound therapeutic effects. Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide (and its halogenated/alkylated derivatives) is one such foundational core. Most notably recognized as the critical tricyclic intermediate in the synthesis of Tianeptine [1], this scaffold has catalyzed a paradigm shift in neuropharmacology.

Unlike classical tricyclic antidepressants (TCAs) that primarily inhibit monoamine reuptake, derivatives of the dibenzo[c,f]thiazepine core exhibit a highly atypical pharmacological profile. They act as efficacious Mu-Opioid Receptor (MOR) agonists and potent modulators of glutamatergic neurotransmission, driving neuroplasticity without the classical side effects of serotonin-targeted therapies [1]. This whitepaper provides an in-depth technical analysis of the scaffold's pharmacological mechanisms, structure-activity relationships (SAR), and the self-validating synthetic workflows required to harness its therapeutic potential.

Pharmacological Significance & Target Engagement

The therapeutic versatility of the dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core stems from its unique three-dimensional conformation. X-ray crystallography reveals that the seven-membered sultam ring adopts a boat-type conformation, forcing the two flanking benzene rings into a specific dihedral angle (~44.4°) [1]. This geometry is critical for its dual-action neuropharmacology.

Mu-Opioid Receptor (MOR) Agonism

Historically classified alongside TCAs, the dibenzo[c,f]thiazepine scaffold was recently re-characterized as a moderately potent, highly efficacious full agonist at the human Mu-Opioid Receptor (MOR) (


 relative to DAMGO) [1]. The scaffold binds to the orthosteric site of MOR, triggering 

protein activation. This inhibits adenylyl cyclase, reducing intracellular cAMP levels, which subsequently modulates downstream kinase cascades (e.g., PKA, ERK). Notably, the scaffold exhibits weaker affinity for the Delta-Opioid Receptor (DOR) and no appreciable activity at the Kappa-Opioid Receptor (KOR) [1].
Glutamatergic Modulation & Neuroplasticity

Beyond direct MOR agonism, the scaffold induces profound changes in neuroplasticity. By modulating AMPA and NMDA receptor trafficking in the hippocampus and amygdala, derivatives of this core prevent stress-induced dendritic atrophy. The convergence of MOR activation and glutamatergic modulation synergistically enhances the phosphorylation of cAMP response element-binding protein (CREB), culminating in the robust transcription of Brain-Derived Neurotrophic Factor (BDNF) [1].

SignalingPathway Scaffold Dibenzo[c,f]thiazepine Derivatives MOR Mu-Opioid Receptor (MOR) Scaffold->MOR Agonist Binding Glutamate AMPA/NMDA Receptor Modulation Scaffold->Glutamate Indirect Modulation G_protein Gαi/o Protein Activation MOR->G_protein Signal Transduction cAMP Inhibition of Adenylyl Cyclase G_protein->cAMP Decreased cAMP Kinases Modulation of PKA/ERK Signaling Cascades cAMP->Kinases CREB CREB Phosphorylation Kinases->CREB BDNF BDNF Gene Transcription & Neuroplasticity CREB->BDNF Glutamate->BDNF Synergistic Plasticity

Intracellular signaling cascade of dibenzo[c,f]thiazepine derivatives via MOR and glutamate.

Synthetic Methodology: Constructing the Privileged Scaffold

The synthesis of the dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core requires precise control over electrophilic aromatic substitution. The following protocol outlines a self-validating workflow for generating the 3-chloro-6-methyl derivative, the exact precursor to Tianeptine[2][3].

Rationale and Chemical Logic

The critical step in this workflow is the Friedel-Crafts acylation . Closing a seven-membered thiazepine ring is entropically and enthalpically challenging compared to standard five- or six-membered rings. To overcome this, the protocol utilizes a highly reactive acyl chloride intermediate paired with a strong Lewis acid (e.g., Aluminum Chloride,


). The Lewis acid coordinates with the acyl chloride to generate a highly electrophilic acylium ion, forcing the intramolecular cyclization onto the adjacent aromatic ring [3].
Step-by-Step Experimental Protocol

Step 1: Sulfonamide Assembly

  • Procedure: React 2-chloro-5-methylbenzenesulfonyl chloride with an appropriate aniline derivative (e.g., ethyl 2-aminobenzoate) in the presence of a mild base (pyridine) to form the intermediate aryl sulfonamide.

  • Causality: The base neutralizes the HCl byproduct, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

Step 2: Hydrolysis and Acyl Chloride Generation

  • Procedure: Saponify the ester using NaOH/EtOH, followed by acidification to yield the free carboxylic acid. Reflux the acid in thionyl chloride (

    
    ) with a catalytic amount of DMF.
    
  • Causality: DMF reacts with

    
     to form the Vilsmeier-Haack reagent, which acts as a highly active catalyst for the conversion of the carboxylic acid to the acyl chloride, minimizing degradation.
    
  • Validation Check: Monitor via FTIR. The broad O-H stretch (~3300

    
    ) must disappear, replaced by a sharp acyl chloride C=O stretch (~1800 
    
    
    
    ).

Step 3: Friedel-Crafts Intramolecular Cyclization (Core Formation)

  • Procedure: Dissolve the acyl chloride in anhydrous nitromethane. Slowly add 1.2 equivalents of anhydrous

    
     at 0°C. Warm to 45°C for 30 minutes. Quench over ice water and extract with dichloromethane [2].
    
  • Causality: Nitromethane is chosen as the solvent because it stabilizes the intermediate acylium ion complex without deactivating the Lewis acid. The temperature must be strictly controlled; exceeding 50°C leads to intermolecular polymerization rather than the desired intramolecular 7-exo-trig cyclization.

  • Validation Check: LC-MS must confirm the exact mass of the cyclized Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core. NMR should show the loss of one aromatic proton, confirming ring closure.

Step 4: Functionalization (Reduction, Chlorination, Amination)

  • Procedure: Reduce the C11-ketone using

    
     to an alcohol, then chlorinate using 
    
    
    
    to form a secondary alkyl chloride. Finally, perform an
    
    
    displacement using ethyl 7-aminoheptanoate, followed by ester hydrolysis to yield the therapeutic agent [1].
  • Causality: The ketone cannot be directly aminated via reductive amination due to steric hindrance in the boat conformation. Converting it to a reactive secondary chloride provides a highly localized electrophile for the bulky aliphatic amine tail.

SynthesisWorkflow A Aryl Sulfonyl Chloride + Aniline B Aryl Sulfonamide A->B Nucleophilic Substitution C Acyl Chloride Intermediate B->C Hydrolysis & Chlorination D Dibenzo[c,f]thiazepin- 11(6H)-one 5,5-dioxide (Core Scaffold) C->D Friedel-Crafts Acylation (AlCl3) E Secondary Alkyl Chloride D->E Reduction & Chlorination F Tianeptine & Analogs (Therapeutic Agents) E->F Amination (e.g., Heptanoate)

Synthetic workflow for the Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core and its derivatives.

Structure-Activity Relationship (SAR) Profiling

The therapeutic efficacy of the dibenzo[c,f]thiazepine scaffold is highly sensitive to peripheral modifications. The table below summarizes the quantitative and qualitative impact of structural variations on target affinity and functional efficacy [1].

Scaffold ModificationImpact on MOR Binding AffinityImpact on Functional Efficacy (

)
Pharmacological Consequence
Standard Scaffold (Tianeptine) Moderate (

~194 nM)
High (>100% vs DAMGO)Efficacious atypical antidepressant / analgesic
N-Methyl Dealkylation DecreasedReducedLowered therapeutic efficacy (inactive metabolite)
C3-Chloro Substitution Removal Significant LossNegligibleLoss of MOR-dependent analgesia
Aliphatic Tail Shortening (to C5) Maintained / Slightly ReducedMaintainedActive metabolite (MC5) profile, shorter half-life
Sultam Ring Expansion Complete LossInactiveDisruption of the critical ~44.4° dihedral angle

Future Therapeutic Horizons

The Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide scaffold represents a frontier in neuropharmacology. While its most famous derivative, Tianeptine, has proven the viability of MOR-agonist/glutamate-modulator antidepressants, the scaffold's potential is far from exhausted. Current drug development efforts are leveraging this core to design biased MOR agonists —molecules that activate the therapeutic G-protein signaling pathways for analgesia and neuroplasticity while avoiding the


-arrestin recruitment responsible for respiratory depression and abuse liability. Furthermore, the scaffold's ability to upregulate BDNF positions it as a prime candidate for novel therapeutics targeting neurodegenerative disorders, including Alzheimer's disease and stress-induced cognitive decline.

References

  • Nishio Y, Lindsley CW, Bender AM. Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. 2024 Nov 6;15(21):3863-3873.[Link]

  • Malen C, Danree B, Poignant JC. Tricyclic Compounds. US Patent 3,758,528A.
Foundational

An In-Depth Technical Guide on Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide: A Novel Tricyclic Antidepressant Analog

Abstract This technical guide provides a comprehensive overview of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide, a novel tricyclic compound designed as an analog of classic tricyclic antidepressants (TCAs). Drawing upon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide, a novel tricyclic compound designed as an analog of classic tricyclic antidepressants (TCAs). Drawing upon the structural framework of established psychoactive agents, this molecule presents a promising scaffold for the development of next-generation therapeutics for major depressive disorder (MDD). This document details a plausible synthetic route, explores the hypothesized pharmacological mechanism of action, outlines key experimental protocols for its evaluation, and discusses the structure-activity relationship (SAR) within the dibenzothiazepine class. The information presented herein is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative treatments for mood disorders.

Introduction: The Rationale for a Novel Tricyclic Analog

For decades, tricyclic antidepressants have been a cornerstone in the management of depression.[1][2] Their therapeutic efficacy is primarily attributed to the inhibition of serotonin (SERT) and norepinephrine (NET) transporters, leading to an increase in the synaptic availability of these key neurotransmitters.[2] However, the clinical utility of traditional TCAs is often limited by a wide range of adverse effects, including anticholinergic, antihistaminic, and cardiotoxic effects, which stem from their interactions with various other receptors.[3]

The dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide scaffold represents a strategic modification of the classical tricyclic nucleus. This core structure is notably present in the atypical antidepressant tianeptine.[4][5] While tianeptine's primary mechanism is unique and involves the modulation of glutamatergic neurotransmission and neuroplasticity, its tricyclic backbone provides a validated starting point for designing novel monoamine reuptake inhibitors.[5][6] The strategic incorporation of a sulfone moiety in the central ring of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide is hypothesized to modulate the molecule's conformational flexibility and electronic properties, potentially leading to a more selective interaction with monoamine transporters and a reduced affinity for off-target receptors responsible for the undesirable side effects of older TCAs.

This guide will explore the potential of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide as a promising lead compound for a new generation of safer and more effective antidepressant therapies.

Synthesis and Chemical Characterization

The synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide can be envisioned through a multi-step sequence, adapting established methodologies for the synthesis of related dibenzothiazepine derivatives, such as the intermediates of tianeptine.[7][8][9] A plausible synthetic pathway is outlined below.

Proposed Synthetic Scheme:

The synthesis would likely commence with the condensation of 2-chloronitrobenzene with a substituted thiophenol, followed by reduction of the nitro group to an amine. Subsequent reactions would involve the formation of a sulfonamide and an intramolecular cyclization to yield the tricyclic core. The final oxidation of the sulfide to a sulfone would furnish the target molecule.

Synthetic_Pathway A 2-Chloronitrobenzene C Condensation A->C B Substituted Thiophenol B->C D Nitro Reduction C->D E Sulfonamide Formation D->E F Intramolecular Cyclization E->F G Oxidation F->G H Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide G->H

Caption: Proposed synthetic pathway for Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide.

Pharmacological Profile and Mechanism of Action

As a rationally designed analog of TCAs, the primary hypothesis is that Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide will exhibit inhibitory activity at the serotonin (SERT) and norepinephrine (NET) transporters. The degree of selectivity for these transporters over the dopamine transporter (DAT) and other off-target receptors will be a critical determinant of its therapeutic potential and side-effect profile.

Monoamine Transporter Inhibition

It is anticipated that Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide will demonstrate potent, dual inhibition of both SERT and NET. The sulfone moiety is expected to influence the electrostatic interactions within the binding pockets of these transporters, potentially leading to a favorable affinity and selectivity profile. The table below outlines the predicted in vitro activity based on data from structurally related compounds.

Target Predicted Activity (Ki, nM) Rationale
SERT 1 - 50The tricyclic core is a known pharmacophore for SERT inhibition.
NET 1 - 100Many tricyclic structures exhibit potent NET inhibition.
DAT > 500TCAs generally have lower affinity for DAT, a desirable trait to minimize abuse potential.
H1 Receptor > 200Modification of the tricyclic core may reduce affinity for the histamine H1 receptor, mitigating sedative side effects.
M1 Receptor > 200Altered structure may decrease binding to muscarinic M1 receptors, reducing anticholinergic side effects.
Signaling Pathway

The proposed mechanism of action follows the classical monoamine hypothesis of depression. By blocking SERT and NET, Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide is expected to increase the concentration of serotonin and norepinephrine in the synaptic cleft. This enhanced neurotransmission is believed to initiate a cascade of downstream signaling events that ultimately lead to neuroadaptive changes, alleviating the symptoms of depression over time.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (5-HT, NE) 5HT_NE 5-HT, NE Presynaptic_Vesicle->5HT_NE Release SERT SERT NET NET 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptor Binding Neuronal_Response Therapeutic Effect Postsynaptic_Receptor->Neuronal_Response Signal Transduction Dibenzo_Analog Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Dibenzo_Analog->SERT Inhibition Dibenzo_Analog->NET Inhibition

Caption: Hypothesized mechanism of action for Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide.

Structure-Activity Relationship (SAR)

The SAR for the dibenzothiazepine class of compounds suggests that modifications at several positions can significantly impact pharmacological activity.

  • Substituents on the Aromatic Rings: Introduction of electron-withdrawing groups, such as chlorine at the 3-position (as seen in the tianeptine intermediate), can influence binding affinity and selectivity for monoamine transporters.[10]

  • The Sulfone Moiety: The oxidation state of the sulfur atom is critical. The sulfone (5,5-dioxide) is expected to act as a strong hydrogen bond acceptor, which could enhance binding to specific residues within the transporter proteins.

  • The Lactam Carbonyl: The carbonyl group at the 11-position provides a key point for interaction and can influence the overall conformation of the tricyclic system.

  • The N-6 Position: Substitution at the nitrogen atom in the central ring can be explored to modulate pharmacokinetic properties and to introduce further interactions with the target proteins.

Experimental Protocols

The following section details standardized, validated protocols for the preclinical evaluation of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide.

In Vitro Monoamine Transporter Inhibition Assays

Objective: To determine the in vitro potency and selectivity of the test compound for SERT, NET, and DAT.

Methodology: Radioligand Binding Assay [11][12][13][14]

  • Preparation of Membranes: Membranes are prepared from cells stably expressing human SERT, NET, or DAT, or from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Methodology: Neurotransmitter Uptake Inhibition Assay [15][16][17][18][19]

  • Cell Culture: Use cell lines endogenously or recombinantly expressing the target transporters (e.g., HEK293-hSERT, SK-N-BE(2)C for NET).

  • Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer is typically used.

  • Incubation: Cells are pre-incubated with the test compound, followed by the addition of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET).

  • Termination: Uptake is stopped by washing the cells with ice-cold buffer.

  • Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated from concentration-response curves.

In Vivo Behavioral Assay for Antidepressant-like Activity

Objective: To assess the antidepressant-like efficacy of the test compound in a validated animal model of depression.

Methodology: Forced Swim Test (FST) in Mice [2][20][21][22][23]

  • Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the test.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each mouse is placed in the water-filled cylinder for a 6-minute session. The session is video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blind to the treatment conditions.

  • Data Analysis: A reduction in immobility time by the test compound compared to the vehicle control is indicative of an antidepressant-like effect. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests.

In Vivo Neurochemical Analysis

Objective: To measure the effect of the test compound on extracellular levels of serotonin and norepinephrine in relevant brain regions.

Methodology: In Vivo Microdialysis [1][5][24][25][26]

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized rat or mouse.

  • Recovery: Animals are allowed to recover from surgery for at least 24-48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • Baseline and Drug Administration: After a stable baseline of neurotransmitter levels is established, the test compound is administered.

  • Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline and compared between treatment groups.

Conclusion and Future Directions

Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide represents a promising scaffold for the development of novel tricyclic antidepressants with a potentially improved safety and tolerability profile. The strategic design, incorporating a sulfone moiety into the dibenzothiazepine core, offers a compelling avenue for achieving enhanced selectivity for monoamine transporters while minimizing off-target interactions.

The experimental protocols outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of this and related analogs. Future research should focus on the synthesis and in vitro pharmacological characterization of a library of derivatives to establish a clear structure-activity relationship. Promising candidates should then be advanced to in vivo behavioral and neurochemical studies to validate their antidepressant-like effects and to assess their pharmacokinetic and toxicological profiles. The ultimate goal is the identification of a lead compound with superior efficacy and a more favorable side-effect profile compared to existing antidepressant therapies.

References

  • Forced Swim Test in Mice - IACUC. (2015, March 2).
  • Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels with Pramipexole - Benchchem. (n.d.).
  • The Mouse Forced Swim Test - PMC - NIH. (n.d.).
  • Forced Swim Test - Maze Engineers - ConductScience. (n.d.).
  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - Frontiers. (n.d.).
  • Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer N
  • Forced swim test in rodents - NC3Rs. (2021, July 29).
  • CN105254587A - Preparation method of tianeptine sodium intermediate - Google P
  • New dibenzothiadiazepine derivatives with antidepressant activities - PubMed. (n.d.).
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  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - ACS Public
  • Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC. (n.d.).
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.).
  • Neurotransmitter analysis and On-line Microdialysis (OMD) - Antec Scientific. (2009, September 15).
  • US6441165B2 - Process for the preparation of 11-amino-3-chloro-6, 11-dihydro-5, 5-dioxo-6-methyl-dibenzo[c,f][1][20]thiazepine and application to the synthesis of tianeptine - Google Patents. (n.d.).

  • EP1138677A1 - Process for the preparation of 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1][20]-thiazepine and application to the synthesis of tianeptine - Google Patents. (n.d.).

  • 8-K - Tonix Pharmaceuticals Holding Corp. (TNXP). (2023, June 5).
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  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19).
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  • Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermedi
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  • Pharmacokinetic model of tianeptine and its metabolite MC5 after two...
  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018, May 31).
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Sources

Exploratory

"Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide" literature review and key studies

Executive Summary: The "Butterfly" Scaffold The dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide core represents a "privileged structure" in medicinal chemistry.[1] Characterized by a tricyclic "butterfly-like" conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Butterfly" Scaffold

The dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide core represents a "privileged structure" in medicinal chemistry.[1] Characterized by a tricyclic "butterfly-like" conformation, this scaffold serves as the structural backbone for the atypical antidepressant Tianeptine and a growing class of experimental therapeutics targeting glutamatergic transporters (EAAT2/GLT-1) and mu-opioid receptors (MOR).

Unlike flat tricyclic systems, the 1,2-thiazepin-5,5-dioxide bridge introduces a distinct non-planar geometry (a bent boat conformation) that allows for unique binding modes in hydrophobic pockets. This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical reactivity, validated synthesis protocols, and emerging pharmacological applications in neuropathic pain and oncology.

Chemical Identity & Structural Properties[2][3][4][5][6][7][8]

Core Architecture

The molecule consists of two benzene rings fused to a central seven-membered 1,2-thiazepine ring containing a sulfone group (


) and a ketone (

).
  • IUPAC Name: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide[1]

  • Key Functional Groups:

    • 11-Ketone: The primary electrophilic site for derivatization (reduction to alcohol, reductive amination).

    • 5,5-Dioxide (Sulfone): Provides metabolic stability and strong hydrogen-bond acceptor capability.

    • N6-Position: The secondary amine (or tertiary if substituted) that dictates solubility and lipophilicity.

Physicochemical Characteristics
PropertyValue / DescriptionSignificance
Geometry Bent "Butterfly"Critical for receptor fitting (e.g., GLT-1, MOR).
H-Bond Donors 1 (NH, if unsubstituted)N-alkylation (e.g., N-methyl) removes this donor, altering BBB permeability.
H-Bond Acceptors 3 (2 from

, 1 from

)
Key for interaction with receptor serine/threonine residues.
Stability High (Sulfone/Lactam)Resistant to oxidative metabolism; suitable for oral dosing.
Solubility Low (Aqueous)Requires formulation (e.g., sodium salt formation) for bioavailability.

Synthesis & Manufacturing

The construction of the dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide core typically employs an Intramolecular Friedel-Crafts Acylation strategy. This route is preferred for its scalability and ability to tolerate diverse substituents on the aromatic rings.

Validated Synthetic Pathway

The following workflow describes the synthesis of the N-methylated core (a common precursor for bioactive analogs).

SynthesisPathway Figure 1: General Synthetic Route via Friedel-Crafts Cyclization Start 2-(Chlorosulfonyl) benzoic acid ester Inter1 Sulfonamide Intermediate Start->Inter1 1. Sulfonylation (Pyridine/DCM) Aniline Substituted Aniline Aniline->Inter1 Inter2 Carboxylic Acid Precursor Inter1->Inter2 2. Hydrolysis (NaOH/MeOH) Cyclization Friedel-Crafts Cyclization Inter2->Cyclization 3. Acyl Chloride Formation (SOCl2) Product Dibenzo[c,f][1,2]thiazepin- 11(6H)-one 5,5-dioxide Cyclization->Product 4. AlCl3 (Lewis Acid) Ring Closure

Detailed Experimental Protocol

Objective: Synthesis of 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide (Key Intermediate).

Reagents:

  • 2-Amino-5-chlorobenzoic acid (Starting Material A)

  • 2-Chlorobenzenethiol (Starting Material B) [Note: Alternative route via sulfide coupling followed by oxidation]

  • Or preferred Sulfonyl Chloride route: Methyl 2-(chlorosulfonyl)benzoate + 3-chloro-N-methylaniline.

Step-by-Step Methodology (Sulfonamide Route):

  • Sulfonamide Formation:

    • Dissolve methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM.

    • Add 3-chloro-N-methylaniline (1.1 eq) and Pyridine (2.0 eq) at 0°C.

    • Stir at RT for 4 hours. Wash with 1N HCl and Brine. Dry over

      
      .
      
    • Result: Methyl 2-(N-(3-chlorophenyl)-N-methylsulfamoyl)benzoate.

  • Hydrolysis:

    • Treat the ester with NaOH (2N) in MeOH/THF (1:1) at 60°C for 2 hours.

    • Acidify with HCl to precipitate the free carboxylic acid.

  • Ring Closure (The Critical Step):

    • Suspend the carboxylic acid in anhydrous DCM.

    • Add Thionyl Chloride (

      
      , 2.0 eq) and catalytic DMF. Reflux for 1 hour to form the acid chloride.
      
    • Cool to 0°C. Add Aluminum Chloride (

      
      , 2.5 eq) portion-wise.
      
    • Allow to warm to RT and stir for 12 hours.

    • Quench: Pour slowly onto ice/water. Extract with DCM.

    • Purification: Recrystallize from Ethanol/Water.

Validation Criteria:

  • IR Spectroscopy: Strong carbonyl peak at ~1650

    
     (Lactam/Ketone) and sulfone bands at 1300/1150 
    
    
    
    .
  • Mass Spectrometry: M+1 peak corresponding to the cyclized product.

Pharmacology & Mechanism of Action

Target Landscape

The scaffold acts as a versatile modulator for CNS targets. The specific activity depends heavily on the side chain attached to the C11 position (via reduction and substitution).

TargetMechanismTherapeutic Indication
GLT-1 (EAAT2) Upregulation / ModulationNeuroprotection, ALS, Depression.
Mu-Opioid Receptor (MOR) Biased Agonism (Low affinity)Analgesia, Antidepressant (Tianeptine mechanism).
AMPA Receptors Phosphorylation modulationSynaptic plasticity enhancement.
Mechanistic Pathway (Tianeptine & Analogs)

The "butterfly" shape allows the molecule to wedge into transmembrane domains of transporters.

Mechanism Figure 2: Pharmacological Cascade of Thiazepine Derivatives Scaffold Dibenzo-thiazepin-11-one (Precursor) ActiveDrug C11-Amino Acid Derivative (e.g., Tianeptine) Scaffold->ActiveDrug Derivatization Target1 Mu-Opioid Receptor (Gi/o coupled) ActiveDrug->Target1 Agonism Target2 Glutamate Transporter (GLT-1/EAAT2) ActiveDrug->Target2 Modulation Effect1 β-Arrestin Pathway (Biased Signaling) Target1->Effect1 Effect2 Synaptic Glutamate Regulation Target2->Effect2 Outcome Neuroplasticity & Antidepressant Effect Effect1->Outcome Effect2->Outcome

Key Studies & Literature Review

The Tianeptine Foundation[7]
  • Study: Synthesis and properties of Tianeptine. (Original Patents/Early Lit).

  • Insight: Established the 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl amino acid structure as a potent serotonin uptake enhancer (later revised to glutamate modulator/MOR agonist). The "11-one" is the obligate intermediate.

Neuropathic Pain Derivatives (2022)[5]
  • Study: Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain (MDPI).

  • Key Finding: Conjugation of the dibenzo-thiazepine core with serotonin (5-HT) via a linker at position 11 created dual-acting compounds.

  • Protocol Insight: The C11 ketone was reduced to the alcohol, chlorinated, and then substituted with serotonin. This validates the C11 position as the primary "warhead" attachment point.

Structural Biology (2025)
  • Study: Crystal structure of 2-chloro-11-(((fluoromethyl)sulfonyl)methyl)... (ResearchGate).

  • Significance: Provided high-resolution X-ray data of the sulfone bridge geometry.

  • Technical Takeaway: The C15-S2 bond length (1.796 Å) and the folding angle of the tricyclic system are critical for biological activity. Substituents at C2 (or C3) and N1 dramatically alter the "pucker" of the central ring, tuning receptor affinity.

References

  • Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. Source: MDPI (2022). URL:[Link]

  • Crystal structure of 2-chloro-11-(((fluoromethyl)sulfonyl)methyl)-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide. Source: ResearchGate (2025). URL:[Link]

  • Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1,2]thiazepine ring system. Source: Beilstein Journal of Organic Chemistry (PMC). URL:[Link]

  • Tianeptine Sodium EP Impurity A (Ethyl 7-bromoheptanoate) & Related Metabolites. Source: PubChem / Sigma-Aldrich Standards. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Scaffolds

The following Application Note and Protocol details the synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide , with specific emphasis on the 3-chloro-6-methyl derivative, a critical intermediate in the manufacturing...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide , with specific emphasis on the 3-chloro-6-methyl derivative, a critical intermediate in the manufacturing of the antidepressant Tianeptine .

Executive Summary

The Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide core represents a privileged tricyclic sultam scaffold, primarily known as the structural backbone of the atypical antidepressant Tianeptine (Stablon). Unlike traditional tricyclic antidepressants (TCAs) that act as monoamine reuptake inhibitors, derivatives of this scaffold modulate glutamatergic transmission and neuroplasticity.

This guide provides a high-fidelity protocol for the synthesis of the core scaffold, specifically focusing on the 3-chloro-6-methyl derivative (CAS 26638-53-9 ), which is the direct precursor to Tianeptine. The methodology utilizes a convergent route involving sulfonamide formation followed by an intramolecular Friedel-Crafts cyclization.

Chemical Profile & Nomenclature

  • Target Molecule: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide[1][2][3]

  • Key Derivative: 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide[1][2][3]

  • CAS Number (Derivative): 26638-53-9[2][3]

  • Molecular Formula: C₁₄H₁₀ClNO₃S (for the 3-Cl, 6-Me derivative)

  • Molecular Weight: 307.75 g/mol [2]

Structural Insight: The nomenclature [c,f] denotes the fusion of two benzene rings to the central 1,2-thiazepine ring. The "5,5-dioxide" indicates the sulfone oxidation state, while "11(6H)-one" identifies the ketone bridge and the saturated nitrogen at position 6 (often methylated in active pharmaceutical ingredients).

Retrosynthetic Analysis

The most robust industrial route disconnects the 7-membered ring at the sulfonamide nitrogen and the ketone bridge.

  • Disconnection 1: Sulfonamide bond (N-S).

  • Disconnection 2: Acyl bond (Friedel-Crafts).[4]

Precursors:

  • Aniline Derivative: Methyl 2-amino-5-chlorobenzoate (for Tianeptine core).[5]

  • Sulfonyl Chloride: Benzenesulfonyl chloride (or 2-chlorobenzenesulfonyl chloride, depending on specific substitution requirements).

Retrosynthesis Target 3-Chloro-6-methyl-dibenzo[c,f]thiazepin-11-one Intermediate N-Methyl Sulfonamide Acid/Ester Target->Intermediate Intramolecular Cyclization (F-C) Precursors Methyl 2-amino-5-chlorobenzoate + Benzenesulfonyl Chloride Intermediate->Precursors Sulfonylation & Methylation

Figure 1: Retrosynthetic logic flow for the Dibenzo[c,f]thiazepine scaffold.

Detailed Experimental Protocol

Phase 1: Sulfonamide Formation

This step couples the aniline derivative with the sulfonyl chloride.[4]

Reagents:

  • Methyl 2-amino-5-chlorobenzoate (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • DMAP (Catalytic, 0.05 equiv)

Procedure:

  • Dissolution: Charge a reactor with Methyl 2-amino-5-chlorobenzoate dissolved in dry dichloromethane (DCM).

  • Base Addition: Add Triethylamine (1.5 equiv) and catalytic DMAP. Cool to 0°C.

  • Addition: Dropwise add Benzenesulfonyl chloride over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine), then sat. NaHCO₃, then Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Yield Target: >85%

Phase 2: N-Methylation (If required early)

Note: For Tianeptine, the nitrogen is methylated. This can be done on the sulfonamide intermediate before cyclization.

Reagents:

  • Sulfonamide Intermediate (from Phase 1)

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃)

  • Acetone or DMF

Procedure:

  • Suspend the sulfonamide and K₂CO₃ (2.0 equiv) in acetone.

  • Add MeI (1.2 equiv) dropwise.

  • Reflux for 2-3 hours.

  • Filter inorganic salts and concentrate.

Phase 3: Cyclization (Ring Closure)

This is the critical step forming the tricyclic ketone via intramolecular Friedel-Crafts acylation.

Reagents:

  • N-Methyl Sulfonamide Ester (from Phase 2)

  • Polyphosphoric Acid (PPA) or PCl₅ followed by SnCl₄ (Friedel-Crafts conditions)

  • Alternative: Saponify ester to acid first, then use SOCl₂/AlCl₃.

Protocol (PPA Method - Cleaner for lab scale):

  • Preparation: Place Polyphosphoric Acid (10-15 parts by weight relative to substrate) in a reaction vessel. Heat to 80°C to lower viscosity.

  • Addition: Add the N-Methyl Sulfonamide ester (or acid) portion-wise to the stirring PPA.

  • Cyclization: Heat the mixture to 110-120°C for 2-4 hours. The mixture will turn dark.

  • Quench: Cool to 80°C and carefully pour onto crushed ice/water with vigorous stirring. Exothermic!

  • Isolation: The product often precipitates as a solid. Filter and wash with water.[5][6][7][8]

  • Purification: Dissolve the crude solid in DCM, wash with NaHCO₃ solution, dry, and concentrate. Recrystallize from Ethanol or Isopropanol.

Yield Target: 65-75%

Phase 4: Data Summary & Characterization
ParameterSpecification (3-Cl-6-Me Derivative)
Appearance White to off-white crystalline solid
Melting Point 199–201°C (Lit. varies by polymorph)
MS (ESI+) [M+H]⁺ = 308.0 (consistent with Cl isotope pattern)
¹H NMR (DMSO-d₆) δ 3.25 (s, 3H, N-Me), 7.4-8.0 (m, aromatic protons)
Purity (HPLC) >98.0% (Area %)

Process Safety & Hazards

  • Benzenesulfonyl Chloride: Corrosive, lachrymator. Reacts violently with water. Handle in fume hood.

  • Polyphosphoric Acid (PPA): Viscous, corrosive acid. Causes severe burns.

  • Methyl Iodide: Neurotoxic and carcinogenic alkylating agent. Use extreme caution.

Pathway Visualization

SynthesisPath Start Methyl 2-amino-5-chlorobenzoate Inter1 Sulfonamide Intermediate Start->Inter1 1. Et3N, DCM 2. Reagent1 Reagent1 Benzenesulfonyl Chloride Inter2 N-Methyl Sulfonamide Inter1->Inter2 MeI, K2CO3 Acetone, Reflux Product 3-Chloro-6-methyl-dibenzo[c,f] thiazepin-11(6H)-one 5,5-dioxide Inter2->Product PPA, 120°C (Cyclization)

Figure 2: Step-by-step synthetic pathway from aniline precursor to tricyclic core.

References

  • National Institutes of Health (NIH). (2024). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. Retrieved from [Link]

  • Google Patents. (2002). US6441165B2 - Process for the preparation of 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine.

Sources

Application

Application Note: Synthesis and Reaction Protocols for Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide Derivatives

Introduction & Mechanistic Rationale The dibenzo[c,f][1,2]thiazepine 5,5-dioxide scaffold is a privileged tricyclic structure in neuropharmacology. It serves as the foundational core for atypical antidepressants, most no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The dibenzo[c,f][1,2]thiazepine 5,5-dioxide scaffold is a privileged tricyclic structure in neuropharmacology. It serves as the foundational core for atypical antidepressants, most notably tianeptine, and acts as a versatile scaffold for synthesizing novel μ-opioid receptor modulators[1]. The critical intermediate in these synthetic pathways is the 11-ketone derivative: dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide .

The classical synthesis of this core relies on a highly reproducible four-step sequence[1]. The process initiates with the assembly of an aromatic sulfonamide via nucleophilic substitution, followed by ester hydrolysis to unmask a carboxylic acid[2]. Subsequent chlorination generates a highly reactive acyl chloride, setting the stage for the pivotal step: an intramolecular Friedel-Crafts acylation that constructs the sterically demanding seven-membered thiazepine ring fused to the aromatic system[2].

Synthetic Pathway Visualization

SynthesisWorkflow SM Starting Materials: Sulfonyl Chloride + Aniline Step1 Step 1: Nucleophilic Substitution (Sulfonamide Assembly) SM->Step1 Int1 Intermediate 1: Aryl Sulfonamide Ester Step1->Int1 Pyridine / DCM Step2 Step 2: Saponification (Ester Hydrolysis) Int1->Step2 Int2 Intermediate 2: Sulfonamide Carboxylic Acid Step2->Int2 NaOH / EtOH Step3 Step 3: Chlorination (Acyl Chloride Gen.) Int2->Step3 Int3 Intermediate 3: Acyl Chloride Step3->Int3 PCl5 or SOCl2 Step4 Step 4: Friedel-Crafts (Intramolecular Cyclization) Int3->Step4 Product Target Scaffold: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide Step4->Product SnCl4 / DCM

Figure 1: Four-step synthetic workflow for the dibenzo[c,f][1,2]thiazepine 5,5-dioxide core.

Reaction Conditions & Quantitative Data Summarization

The following table summarizes the optimized quantitative parameters for the four-step synthesis of the core scaffold.

StepReaction TypePrimary ReagentsTemp (°C)Time (h)Typical Yield (%)
1 Sulfonamide AssemblyPyridine or Et₃N, DCM0 to 252 - 485 - 90
2 Ester HydrolysisNaOH, EtOH/H₂O, then HCl25 to 504 - 1290 - 95
3 Acyl Chloride Gen.PCl₅ or SOCl₂, DCM40 (Reflux)2 - 9>95 (Crude)
4 Friedel-Crafts AcylationSnCl₄ or AlCl₃, DCM0 to 254 - 870 - 80

Step-by-Step Experimental Protocols

Protocol 1: Sulfonamide Assembly (Nucleophilic Substitution)
  • Objective: Coupling of methyl 2-(chlorosulfonyl)benzoate with a substituted aniline (e.g., 3-chloro-N-methylaniline).

  • Causality & Execution: The reaction requires a mild organic base (such as pyridine or triethylamine) to scavenge the HCl byproduct. Without a scavenger, the weakly nucleophilic aniline would become protonated and inert, halting the substitution.

  • Step-by-Step:

    • Dissolve 1.0 eq of the aniline derivative in anhydrous dichloromethane (DCM).

    • Add 1.2 eq of triethylamine and cool the mixture to 0 °C using an ice bath to control the exothermic addition.

    • Dropwise add 1.05 eq of methyl 2-(chlorosulfonyl)benzoate dissolved in DCM.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly mobile sulfonyl chloride spot indicates reaction completion.

    • Wash the organic layer with 1M HCl to remove unreacted amine and base, followed by brine. Dry over MgSO₄ and concentrate to yield the sulfonamide ester.

Protocol 2: Ester Hydrolysis (Saponification)
  • Objective: Cleavage of the methyl ester to yield the carboxylic acid.

  • Causality & Execution: Base-catalyzed hydrolysis (saponification) using NaOH in an aqueous ethanol system ensures complete cleavage of the sterically hindered ester[1]. The mixed solvent system is crucial to maintain the solubility of the hydrophobic sulfonamide while providing the necessary water for hydrolysis.

  • Step-by-Step:

    • Suspend the sulfonamide ester (1.0 eq) in a 4:1 mixture of Ethanol:Water.

    • Add 1.5 eq of NaOH pellets. Stir at room temperature to 50 °C for 4-12 hours.

    • Self-Validation: The initial opaque suspension will transition into a clear, homogeneous solution as the soluble sodium salt of the carboxylic acid forms.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Acidify the remaining aqueous layer with 2M HCl to pH 2. The product will rapidly precipitate as a solid, driving the equilibrium forward. Filter and dry under a vacuum.

Protocol 3: Acyl Chloride Generation
  • Objective: Activation of the carboxylic acid for electrophilic aromatic substitution.

  • Causality & Execution: Conversion to the highly electrophilic acyl chloride is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For sterically demanding dibenzothiazepine precursors, PCl₅ is highly effective at ensuring quantitative conversion before the critical cyclization step[3].

  • Step-by-Step:

    • Suspend the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add PCl₅ (1.2 eq) in two portions.

    • Reflux the mixture for 9 hours under an inert nitrogen atmosphere[3].

    • Self-Validation: The suspension will transition into a clear solution as the acyl chloride forms. HCl gas evolution will cease upon completion.

    • Cool the solution to 0-5 °C. Do not isolate the highly reactive acyl chloride; proceed directly to Protocol 4 in the same reaction vessel.

Protocol 4: Intramolecular Friedel-Crafts Acylation
  • Objective: Ring closure to form the dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide core.

  • Causality & Execution: The formation of the seven-membered thiazepine ring is thermodynamically challenging. While Aluminum Chloride (AlCl₃) is a standard Lewis acid, Tin(IV) Chloride (SnCl₄) is frequently employed due to its superior solubility in DCM and milder reactivity[3]. This prevents over-reaction, intermolecular polymerization, and the tar formation often associated with harsher Lewis acids[2].

  • Step-by-Step:

    • To the cooled (0-5 °C) DCM solution of the acyl chloride from Protocol 3, slowly add SnCl₄ (2.2 eq) dropwise[3].

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Self-Validation: The reaction mixture will typically darken significantly, and complexation with the Lewis acid may cause transient precipitation.

    • Quench the reaction carefully by pouring it over crushed ice and 1M HCl to break the tin complexes.

    • Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via recrystallization or flash chromatography to yield the final tricyclic ketone.

Downstream Applications

The resulting dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide intermediate is a critical scaffold. To synthesize tianeptine and its analogues, the C11-ketone is reduced to an alcohol (e.g., using NaBH₄), followed by chlorination to generate a secondary alkyl chloride. This highly reactive benzylic/sulfonamidic chloride is then subjected to nucleophilic substitution with an amino acid side chain (such as ethyl 7-aminoheptanoate), culminating in the final active pharmaceutical ingredient[1].

References

  • Classics in Chemical Neuroscience: Tianeptine - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Reported ring systems incorporating the dibenzo[c,f][1,2]thiazepine (1) skeleton Source: ResearchGate URL: [Link]

Sources

Method

Preparation of "Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide" derivatives

Application Note: High-Purity Synthesis of Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide Derivatives Abstract & Strategic Overview The dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide scaffold represents a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide Derivatives

Abstract & Strategic Overview

The dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide scaffold represents a privileged structure in medicinal chemistry, most notably serving as the core pharmacophore for Tianeptine (an atypical antidepressant and glutamatergic modulator). Unlike classical tricyclics, this system features a sulfonamide bridge fused within a seven-membered ring, imparting unique electronic properties and metabolic stability.[1]

This application note provides a robust, field-validated protocol for constructing this tricycle. While many literature sources cite low-yielding copper-mediated cyclizations, this guide focuses on the Intramolecular Friedel-Crafts Acylation route.[1] This pathway offers superior regiocontrol, scalability, and operational safety compared to traditional Ullmann-type couplings.[1]

Key Applications:

  • Synthesis of Tianeptine and its metabolites (e.g., MC5).

  • Development of GLT-1 (Glutamate Transporter) modulators.

  • Design of novel antimicrobial tricyclics.

Structural Analysis & Retrosynthesis

To successfully synthesize the target, one must understand the disconnection points.[1] The molecule consists of two benzene rings fused to a central thiazepine ring containing a ketone, a sulfonamide nitrogen, and a sulfone.[1]

Retrosynthetic Logic:

  • Disconnection of the C11-Ketone: The C11 carbonyl suggests an intramolecular acylation of a carboxylic acid derivative onto an aromatic ring.

  • The Precursor: This leads back to a 2-(phenylsulfonamido)benzoic acid derivative.

  • Sulfonamide Bond Assembly: The acyclic precursor is easily assembled via standard sulfonyl chloride-aniline coupling.

Retrosynthesis Target Target Scaffold (Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide) Precursor Acyclic Precursor (2-[(Phenylsulfonyl)amino]benzoic acid) Target->Precursor Disconnect C11-C(Ar) (Friedel-Crafts) StartMat Starting Materials (Anthranilic Acid deriv. + Sulfonyl Chloride) Precursor->StartMat Disconnect S-N (Sulfonylation)

Figure 1: Retrosynthetic strategy focusing on the intramolecular Friedel-Crafts ring closure.

Detailed Experimental Protocols

The following protocols describe the synthesis of the 3-chloro-6-methyl derivative (the specific core of Tianeptine), as it represents the most chemically demanding and relevant example. For unsubstituted derivatives, simply omit the chlorine/methyl substituents in the starting materials.[1]

Protocol A: Assembly of the Acyclic Sulfonamide Precursor

Objective: Create the sulfonamide linkage between the two aromatic rings.

Reagents:

  • Starting Material A: Methyl 2-amino-5-chlorobenzoate (1.0 equiv)

  • Starting Material B: 2-Chlorobenzenesulfonyl chloride (1.1 equiv)

  • Solvent: Pyridine (or DCM with Et3N)

  • Alkylation Agent: Methyl Iodide (MeI)

  • Base: K2CO3 (anhydrous)

Step-by-Step Methodology:

  • Sulfonylation:

    • Dissolve Methyl 2-amino-5-chlorobenzoate in dry pyridine (5 mL/g) under nitrogen.

    • Cool to 0°C. Add 2-Chlorobenzenesulfonyl chloride portion-wise to control exotherm.

    • Why: The amino group is deactivated by the ester; pyridine acts as both solvent and nucleophilic catalyst.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Pour into ice-water/HCl. Filter the precipitate.[2] Recrystallize from Ethanol.[2]

    • Target Intermediate: Methyl 2-[(2-chlorobenzenesulfonyl)amino]-5-chlorobenzoate.

  • N-Methylation (Crucial for Tianeptine Core):

    • Dissolve the sulfonamide intermediate in DMF.

    • Add K2CO3 (1.5 equiv) and stir for 30 mins to generate the sulfonamide anion.

    • Add MeI (1.2 equiv) dropwise. Stir at 50°C for 2 hours.

    • Mechanistic Insight: The sulfonamide proton is acidic (pKa ~10). Alkylation at this stage prevents side reactions during the harsh cyclization step and installs the N-methyl group found in Tianeptine.[1]

  • Hydrolysis to Carboxylic Acid:

    • Reflux the N-methylated ester in MeOH/Water (3:1) with NaOH (2.0 equiv) for 2 hours.

    • Acidify with 1M HCl to pH 2. Filter the white solid.

    • Yield Target: >90% over 3 steps.

Protocol B: The Ring Closure (Intramolecular Friedel-Crafts)

Objective: Form the seven-membered ring via intramolecular acylation. This is the most failure-prone step if moisture is present.

Reagents:

  • Substrate: 2-[(2-chlorobenzenesulfonyl)(methyl)amino]-5-chlorobenzoic acid.

  • Chlorinating Agent: Phosphorus Pentachloride (PCl5) (1.2 equiv).

  • Lewis Acid: Tin(IV) Chloride (SnCl4) (2.2 equiv). Note: AlCl3 is often too harsh; SnCl4 provides a milder, more selective activation.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend the carboxylic acid precursor in anhydrous DCM (10 mL/g).

    • Add PCl5 in portions at RT.[3]

    • Reflux for 1–2 hours until gas evolution (HCl) ceases and the solution clears.

    • Checkpoint: Aliquot a sample, quench with MeOH, and check TLC for the methyl ester to confirm full conversion to acid chloride.[1]

  • Cyclization:

    • Cool the acid chloride solution to 0–5°C (Ice/Salt bath).

    • Add SnCl4 dropwise via syringe. Caution: Fuming liquid.[1]

    • The mixture will typically turn dark red or brown (formation of the acylium ion complex).

    • Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours.

  • Quench & Isolation:

    • Pour the reaction mixture slowly into a stirred mixture of Ice and conc. HCl .

    • Why: Acidic quench prevents the hydrolysis of the tin salts into gelatinous emulsions.

    • Separate the organic layer. Wash with water, brine, and dry over MgSO4.[1]

    • Evaporate solvent.[2][4] The residue is often a foam.

    • Purification: Recrystallize from Ethanol/DMF or use Flash Chromatography (DCM/MeOH 98:2).

Data Summary Table: Optimization of Cyclization

ParameterCondition A (Poor)Condition B (Optimal)Reason for Choice
Reagent SOCl2 (for acid chloride)PCl5 PCl5 is more robust for sterically hindered benzoic acids.
Catalyst AlCl3SnCl4 SnCl4 reduces tar formation and desulfonylation side-reactions.
Temperature Reflux immediately0°C then RT Kinetic control at 0°C prevents polymerization.
Yield 35-45%75-85% Milder Lewis acid preserves the sulfonamide bond.[1]

Mechanism & Pathway Visualization

The following diagram illustrates the critical transition from the acyclic acid chloride to the tricyclic ketone.

Mechanism Acid Carboxylic Acid Precursor AcidCl Acid Chloride (Activated) Acid->AcidCl PCl5, DCM Reflux Acylium Acylium Ion Complex (SnCl4) AcidCl->Acylium SnCl4 0°C Cyclized Tricyclic Ketone (Target) Acylium->Cyclized Intramolecular EAS

Figure 2: Reaction pathway for the SnCl4-mediated Friedel-Crafts cyclization.[3]

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol worked, compare your product against these standard metrics for the 3-chloro-6-methyl derivative:

  • Physical State: Pale yellow to off-white solid.

  • Melting Point: ~180–185°C (Decomposes).

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the N-Methyl singlet around

      
       3.4–3.6 ppm.
      
    • Verify the AB system or complex multiplets of the aromatic protons. The protons peri to the carbonyl (C1 and C10) will be deshielded (

      
       > 7.8 ppm).
      
  • IR Spectroscopy:

    • Carbonyl (C=O): Sharp band at ~1660 cm⁻¹ (conjugated ketone).

    • Sulfone (SO2): Strong bands at ~1340 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

  • Mass Spectrometry (ESI+):

    • Observe [M+H]+ peak (e.g., m/z 308/310 for the chloro-derivative).

Troubleshooting & Common Pitfalls

  • Issue: Incomplete Cyclization (Intermediate remains).

    • Cause: Old PCl5 or wet DCM. The acid chloride did not form quantitatively.

    • Fix: Ensure PCl5 is free-flowing (not caked). Distill DCM over CaH2.

  • Issue: Desulfonylation (Loss of SO2).

    • Cause: Reaction temperature too high during SnCl4 addition.

    • Fix: Strictly maintain 0–5°C during the Lewis acid addition.

  • Issue: "Gummy" Workup.

    • Cause: Hydrolysis of Tin salts at neutral pH.

    • Fix: Ensure the quench is strongly acidic (HCl) to keep Tin in the aqueous phase.

References

  • Berecz, G., et al. (2018). "Synthesis of new tetra- and pentacyclic... derivatives of the dibenzo[c,f][1,2]thiazepine ring system."[3][4][5][6][7][8][9] Beilstein Journal of Organic Chemistry, 14, 2645–2656.[1]

  • Malen, C., et al. (1972). "Tricyclic Compounds."[4][10][11] U.S. Patent 3,758,528. (Original patent describing the Tianeptine core synthesis).

  • Grislain, L., et al. (1990).[12] "Spectral and metabolic characteristics of Tianeptine." Drug Metabolism and Disposition, 18(5), 804-808.[1] (Analytical data for the core metabolite).

  • BenchChem. (2025). "Application Notes and Protocols for Cyclization Reactions." (General reference for benzophenone-type cyclizations).

Disclaimer: This protocol involves the use of hazardous reagents (SnCl4, PCl5). All operations must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: High-Performance Characterization of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide

Executive Summary & Pharmacological Context The molecule Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide represents the fully oxidized, unsubstituted tricyclic core of the atypical antidepressant class exemplified by Tianep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The molecule Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide represents the fully oxidized, unsubstituted tricyclic core of the atypical antidepressant class exemplified by Tianeptine . In drug development, this scaffold serves two critical roles:

  • Primary Scaffold: A starting material for library synthesis of glutamate-modulating agents.

  • Critical Impurity/Degradant: For Tianeptine (and its analogs), the cleavage of the heptanoic acid side chain combined with sulfur oxidation yields this core. Its presence indicates specific process failures (over-oxidation or hydrolytic cleavage).

This guide provides a self-validating analytical framework to distinguish the 5,5-dioxide (sulfone) from its 5-oxide (sulfoxide) and sulfide precursors—a common challenge due to their structural similarity.

Structural Logic & Spectroscopic "Fingerprint"

The transition from a sulfide to a sulfone induces significant electronic changes in the tricyclic ring. The sulfone group (


) is strongly electron-withdrawing, which deshields the adjacent aromatic protons.
NMR Spectroscopy Protocol

Objective: Unequivocal assignment of the oxidation state. Solvent: DMSO-


 (Preferred over 

due to solubility and hydrogen bonding stabilization of the lactam NH).
FeatureChemical Shift (

ppm)
MultiplicityMechanistic Insight
NH (Lactam) 10.5 – 11.0Singlet (br)The lactam proton is highly deshielded. Absence of this peak suggests N-alkylation (impurity).
Ar-H (Peri to

)
7.9 – 8.1Doublet/MultipletThese protons shift downfield by ~0.3-0.5 ppm compared to the sulfide precursor due to the anisotropic effect of the

group.
Ar-H (Peri to C=O) 7.6 – 7.8DoubletProtons adjacent to the ketone.
Side Chain ABSENT N/AThe absence of aliphatic signals (1.0–4.0 ppm range) confirms the cleavage of the Tianeptine side chain.
Infrared (IR) Spectroscopy

Key Diagnostic Bands:

  • 
     Asymmetric Stretch:  1300–1320 cm
    
    
    
    (Strong).
  • 
     Symmetric Stretch:  1150–1170 cm
    
    
    
    (Strong).
  • C=O (Lactam/Ketone): 1650–1680 cm

    
    .
    
  • Differentiation: The sulfide precursor lacks the 1300/1150 bands; the sulfoxide shows a single strong band ~1050 cm

    
    .
    

Chromatographic Separation (HPLC-UV/MS)

Challenge: Sulfones are more polar than sulfides but often co-elute with sulfoxides on standard C18 columns if the gradient is too shallow. Solution: A high-retention C18 phase with a simplified acidic mobile phase to suppress silanol activity.

Protocol: Purity Profiling Method
  • Instrument: UHPLC with PDA (Photo Diode Array) and QDa/MS detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q).

  • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min)% BEventRationale
0.0010HoldInitial equilibration; trap polar degradants.
1.0010IsocraticBaseline stabilization.
8.0090Linear RampElute the target sulfone (typically elutes mid-gradient).
10.0090WashRemove lipophilic dimers.
10.1010Re-equilibrationPrepare for next injection.

Detection:

  • UV: 220 nm (General), 254 nm (Aromatic specificity).

  • MS: ESI Positive Mode (See Section 4).

Mass Spectrometry & Fragmentation Pathway[1][2]

Core Requirement: You must distinguish the target from the Sulfoxide (Mass - 16 Da) and N-hydroxylated variants (Mass + 16 Da).

MS Acquisition Parameters[1][3]
  • Ionization: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Promotes formation of [M+H]+).

  • Collision Energy (MS/MS): Ramp 20–40 eV.

Fragmentation Logic (MS/MS)

The sulfone bridge is the weak link under collision-induced dissociation (CID).

  • Parent Ion:

    
     (
    
    
    
    for C13H9NO3S).
  • Primary Loss: Extrusion of

    
     (-64 Da). This is a retro-cheletropic elimination characteristic of cyclic sulfones.
    
  • Secondary Loss: Loss of CO (-28 Da) from the lactam ring contraction.

Diagnostic Transitions:

  • Quantifier:

    
     (Loss of 
    
    
    
    ).
  • Qualifier:

    
     (Loss of 
    
    
    
    + CO).

Visualized Workflows

Diagram 1: Synthesis & Impurity Origin

This workflow illustrates how the target molecule arises during the synthesis of Tianeptine-related scaffolds, highlighting the critical oxidation step.

SynthesisPathway Sulfide Dibenzo[c,f]thiazepin-11(6H)-one (Sulfide Precursor) Oxidation1 Oxidation (1 eq. H2O2) Risk: Incomplete Rxn Sulfide->Oxidation1 Sulfoxide Sulfoxide Intermediate (Impurity A) Oxidation1->Sulfoxide Fast Oxidation2 Oxidation (Excess H2O2/Heat) Sulfoxide->Oxidation2 Target TARGET ANALYTE Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Oxidation2->Target Reflux Required Degradation Tianeptine (Drug Substance) Hydrolysis Acidic Hydrolysis (Side Chain Cleavage) Degradation->Hydrolysis Hydrolysis->Target Degradant Pathway

Caption: Synthesis and degradation pathways leading to the target sulfone scaffold. Note the two-step oxidation required from the sulfide.

Diagram 2: MS/MS Fragmentation Logic

This diagram details the specific mass transitions used for MRM (Multiple Reaction Monitoring) method development.

MSFragmentation Parent Parent Ion [M+H]+ m/z ~ 260.0 Transition1 Loss of SO2 (-64 Da) Retro-Cheletropic Elimination Parent->Transition1 Fragment1 Carbazole-like Cation m/z ~ 196.0 Transition1->Fragment1 Primary Quantifier Transition2 Loss of CO (-28 Da) Ring Contraction Fragment1->Transition2 Fragment2 Fluorene-like Cation m/z ~ 168.0 Transition2->Fragment2 Secondary Qualifier

Caption: ESI+ Fragmentation pathway. The loss of SO2 is the definitive spectral signature of the sulfone bridge.

References

  • Council of Europe. (2023). Tianeptine Sodium Monograph 2542. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link] (Referenced for impurity naming conventions and general tricyclic analysis).

  • Riches, A. G., et al. (2012). Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry.[1] [Link] (Referenced for NMR shift comparisons of the dibenzo-fused lactam core).

  • Kushwaha, S., et al. (2013). An efficient one pot synthesis of Dibenzo [b, f] [1, 4] thiazepin-11[10H]-one. Organic Chemistry: An Indian Journal. [Link] (Referenced for synthesis and IR characterization of the thiazepine core).

Sources

Method

Application and Protocol Guide for the Structural Elucidation of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide via NMR and Mass Spectrometry

Introduction: Unveiling the Molecular Architecture Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide belongs to the dibenzothiazepine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Architecture

Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide belongs to the dibenzothiazepine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] The precise determination of its chemical structure is a prerequisite for understanding its physicochemical properties, reactivity, and potential pharmacological activity. This guide provides a comprehensive overview and detailed protocols for the structural characterization of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the rationale behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Connectivity

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.[2] By employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Predicted ¹H and ¹³C NMR Spectral Characteristics

Due to the limited availability of direct experimental data for Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide, the following chemical shift predictions are based on the analysis of structurally related dibenzothiazepine and dibenzoxazepine derivatives.[3][4] The electron-withdrawing nature of the sulfone and carbonyl groups, along with the anisotropic effects of the aromatic rings, will significantly influence the chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
17.8 - 8.2125 - 130d
27.4 - 7.7128 - 132t
37.4 - 7.7128 - 132t
47.8 - 8.2125 - 130d
4a-135 - 140q
5a-130 - 135q
6 (NH)9.0 - 11.0-br s
77.6 - 8.0120 - 125d
87.2 - 7.5125 - 130t
97.2 - 7.5125 - 130t
107.6 - 8.0120 - 125d
10a-138 - 142q
11 (C=O)-165 - 170q
11a-132 - 137q

Chemical shifts are referenced to TMS (0 ppm). Predicted ranges are based on analogous structures and may vary depending on the solvent and experimental conditions.

Experimental Protocols for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for similar heterocyclic compounds due to its high polarity. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0 ppm.

  • ¹H NMR: Acquire a standard proton NMR spectrum to visualize the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (spin-spin splitting).

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[5] A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.[5]

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.[6][7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlations).[8] This is a highly sensitive technique for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds.[8] HMBC is essential for identifying the connectivity between different spin systems and for assigning quaternary carbons.

NMR Workflow Diagram

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR Assign_Protons Assign Proton Signals H1->Assign_Protons C13 ¹³C NMR Assign_Carbons Assign Carbon Signals C13->Assign_Carbons DEPT DEPT-135/90 DEPT->Assign_Carbons COSY COSY COSY->Assign_Protons HSQC HSQC HSQC->Assign_Carbons HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity Assign_Protons->Connectivity Assign_Carbons->Connectivity Structure Final Structure Confirmation Connectivity->Structure

Caption: Workflow for the structural elucidation of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide using NMR spectroscopy.

Part 2: Mass Spectrometry – Determining the Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[9] For the structural confirmation of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the parent molecule intact.[9]

Expected Mass and Isotopic Pattern

The monoisotopic mass of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide (C₁₃H₉NO₃S) is 259.0303 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 259.0303. The presence of sulfur will result in a characteristic isotopic pattern with a notable A+2 peak (from the ³⁴S isotope) that can aid in confirming the elemental composition.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are invaluable for probing the structure of the molecule by inducing fragmentation. Based on studies of aromatic sulfonamides, several key fragmentation pathways can be predicted for Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide.[10][11][12]

  • Loss of SO₂: A common and diagnostic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[10] This often occurs through a rearrangement process.

  • Cleavage of the Thiazepine Ring: The seven-membered ring is likely to undergo cleavage, leading to the formation of various fragment ions.

  • Loss of CO: The carbonyl group can be lost as carbon monoxide (CO, 28 Da).

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide

m/z Proposed Fragment Neutral Loss
259.0303[M+H]⁺-
195.0558[M+H - SO₂]⁺SO₂
167.0609[M+H - SO₂ - CO]⁺SO₂, CO
Experimental Protocol for Mass Spectrometry Analysis
  • Solvent System: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Direct Infusion: For initial analysis, the sample can be introduced directly into the mass spectrometer via a syringe pump.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and assess the overall purity of the sample.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 259.03) for collision-induced dissociation (CID) to generate a fragment ion spectrum. Vary the collision energy to optimize the fragmentation pattern.

Mass Spectrometry Fragmentation Pathway Diagram

MS_Fragmentation Parent [M+H]⁺ m/z 259.0303 Frag1 [M+H - SO₂]⁺ m/z 195.0558 Parent->Frag1 - SO₂ Frag2 [M+H - SO₂ - CO]⁺ m/z 167.0609 Frag1->Frag2 - CO

Caption: Predicted major fragmentation pathway for protonated Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide in ESI-MS/MS.

Conclusion: A Synergistic Approach to Structural Certainty

The combination of advanced NMR spectroscopy and high-resolution mass spectrometry provides a robust and self-validating framework for the complete structural elucidation of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide. While 1D and 2D NMR experiments establish the intricate network of atomic connectivity, mass spectrometry confirms the elemental composition and offers valuable structural insights through characteristic fragmentation patterns. The protocols and predicted data presented in this guide offer a comprehensive roadmap for researchers to confidently determine the structure of this and related dibenzothiazepine compounds, a critical step in advancing their potential applications in drug discovery and materials science.

References

  • Sun, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 411-421.
  • Li, Y., et al. (2016). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 81(6), 2376-2384.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • Chen, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-822. Available at: [Link]

  • Tökési, N., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 835-844. Available at: [Link]

  • Hulme, J., & W. J. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 1-19. Available at: [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Viciu, M. S., et al. (2004). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. Organometallics, 23(16), 3752-3755. Available at: [Link]

  • Todd, M. H., et al. (2022). Structural reassignment of a dibenz[b,f][10][12]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(11), 840-844. Available at: [Link]

  • R. S. Varma, et al. (2013). Synthesis and NMR spectral assignments of novel 1,4-benzothiazepine-5-one derivatives. Magnetic Resonance in Chemistry, 51(10), 682-687. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Chen, P. (2012). Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. Accounts of Chemical Research, 45(9), 1533-1543. Available at: [Link]

  • CAS. (n.d.). Dibenzo[c,f][10][13]thiazepin-11(6H)-one, 3-chloro-6-methyl-, 5,5-dioxide. CAS Common Chemistry. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Bene, N., & B. (2013). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 5(Suppl 1), P33. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • Michalik, D., et al. (2022). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates. Magnetic Resonance in Chemistry, 60(7), 702-711. Available at: [Link]

  • Saha, D., et al. (2015). Copies of 1H and 13C NMR spectrum of dibenzo[b,f][10][12]thiazepines(3a-k). Royal Society of Chemistry. Available at: [Link]

  • Ahn, S., et al. (2016). (1) H and (13) C NMR spectral assignments of novel flavonoids bearing benzothiazepine. Magnetic Resonance in Chemistry, 54(5), 382-390. Available at: [Link]

  • An improved process for synthesis of dibenzo-[b,f][10][12]-thiazepine-11-(10h)-one. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • ResearchGate. (n.d.). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. Available at: [Link]

  • Emam, A. A., et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. Scientific Reports, 13(1), 21124. Available at: [Link]

Sources

Method

Application Note: Leveraging Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide for Multifunctional CNS Therapeutics

[1][2] Executive Summary The Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide scaffold represents a privileged pharmacophore in neuropharmacology.[1][2] Historically utilized as the core for Tianeptine (an atypical anti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide scaffold represents a privileged pharmacophore in neuropharmacology.[1][2] Historically utilized as the core for Tianeptine (an atypical antidepressant), this tricyclic sulfone has recently re-emerged as a critical starting material for multifunctional drug design (MDD) .[2]

Unlike traditional "magic bullet" drugs that target a single receptor, derivatives of this scaffold can be engineered to simultaneously modulate Mu-Opioid Receptors (MOR) and Monoamine Transporters (SERT/NET/DAT) .[1][2] This dual-action profile is particularly valuable for treating complex phenotypes like neuropathic pain and treatment-resistant depression (TRD), where single-target therapies often fail.[1][2]

This guide provides a validated workflow for transforming the inert 11-one ketone core into reactive intermediates (11-chloro) and subsequently into bioactive hybrids.[1][2]

Structural Logic & Pharmacophore Design

The core molecule, 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide , possesses three distinct regions for chemical modification:

  • The Sulfone Bridge (

    
    ):  Essential for locking the tricyclic geometry; generally left unmodified to maintain MOR affinity.[2]
    
  • The N-6 Position: Typically methylated.[1][2] Variations here significantly alter metabolic stability and lipophilicity.[2]

  • The C-11 Position (Ketone): The primary "chemical handle."[1][2] The ketone is sp2 hybridized and planar.[2] Reducing this to an sp3 center allows for the attachment of diverse side chains (linkers) that confer secondary pharmacological activities (e.g., SERT inhibition).[2]

Visualization: The Divergent Synthesis Pathway

The following diagram illustrates the transformation of the ketone core into a multifunctional library.

G Core 11-one Ketone Core (Inert Precursor) Alcohol 11-hydroxyl Intermediate (Reduced) Core->Alcohol Reduction (NaBH4, MeOH) Chloride 11-chloro Electrophile (Activated) Alcohol->Chloride Chlorination (HCl gas or SOCl2) Hybrid1 Hybrid A: Tianeptine-Serotonin (MOR + SERT Activity) Chloride->Hybrid1 Nucleophilic Sub. (Serotonin linker) Hybrid2 Hybrid B: Tianeptine-GABA (MOR + Calcium Channel) Chloride->Hybrid2 Nucleophilic Sub. (Pregabalin linker)

Figure 1: Divergent synthesis strategy converting the inert ketone core into activated electrophiles for library generation.

Experimental Protocols

Synthesis of the Activated Electrophile (11-Chloro Derivative)

The 11-one ketone is unreactive toward direct coupling.[1][2] It must be converted to the 11-chloro derivative via an alcohol intermediate.[1][2] This protocol maximizes yield while minimizing the formation of the elimination product (alkene).[2]

Reagents:

  • Starting Material: 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide (CAS: 26638-53-9)[1][2][3]

  • Solvents: Methanol (MeOH), Dichloromethane (DCM)[1][2]

  • Reagents: Sodium Borohydride (

    
    ), Hydrogen Chloride gas (
    
    
    
    ) or Acetyl Chloride (
    
    
    )[1][2]

Step-by-Step Protocol:

  • Reduction (Ketone

    
     Alcohol): 
    
    • Dissolve 10 mmol of the 11-one ketone in 50 mL of MeOH/DCM (1:1 v/v).

    • Cool to 0°C in an ice bath.[1][2]

    • Add

      
       (15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Stir at room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2] The ketone spot (

      
      ) should disappear, replaced by the more polar alcohol (
      
      
      
      ).[2]
    • Quench: Add saturated

      
       solution. Extract with DCM (
      
      
      
      mL).[1][2] Dry over
      
      
      and concentrate.
    • Yield Expectation: >90% white solid (11-hydroxy intermediate).[1][2]

  • Chlorination (Alcohol

    
     Chloride): 
    
    • Dissolve the crude 11-hydroxy intermediate in anhydrous DCM (10 mL/g).

    • Critical Step: Maintain temperature between 0–5°C. High temperatures promote elimination to the inactive alkene.[2]

    • Bubble dry

      
       gas through the solution for 2–4 hours OR add Acetyl Chloride (1.5 eq) and MeOH (1.0 eq) to generate 
      
      
      
      in situ (safer alternative).
    • Stir for 4 hours at RT.

    • Evaporate solvent under reduced pressure.[1][2] Do not perform aqueous workup (the chloride is hydrolytically unstable).[1][2]

    • Use the resulting solid immediately for the coupling step.[2]

Hybridization (Coupling with Pharmacophores)

This step creates the "Multifunctional" drug by attaching a second pharmacophore (e.g., serotonin for SERT inhibition) to the tianeptine core.[2]

Protocol:

  • Dissolve the 11-chloro derivative (freshly prepared) in anhydrous DMF or Nitromethane.

  • Add the amine-containing partner (e.g., Serotonin, Pregabalin-linker, or Aminoheptanoic acid ester) (1.2 eq).[1][2]

  • Add Excess Triethylamine (TEA) (3.0 eq) to scavenge HCl.[1][2]

  • Stir at RT for 12–18 hours.

  • Purification: Dilute with water, extract with EtOAc. Purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Analytical Validation (Self-Validating System)[1][2]

To ensure the integrity of the synthesized library, use the following NMR diagnostic peaks. The shift in the H-11 proton is the primary indicator of successful transformation.[1][2]

Compound StageDiagnostic Proton (H-11)Chemical Shift (

ppm)
Multiplicity
11-one (Ketone) N/A (Carbonyl)N/AN/A
11-hydroxy

-OH
5.80 – 6.10Doublet (couples to OH)
11-chloro

-Cl
6.20 – 6.40Singlet
Final Hybrid

-NH-R
5.10 – 5.50Doublet/Multiplet

Quality Control Rule: If you observe a singlet alkene proton around 7.0–7.5 ppm that integrates to 1H, your chlorination temperature was too high, leading to elimination. Discard and repeat Step 3.1.

Biological Characterization: Multifunctional Assays

The value of this scaffold lies in its dual activity. Compounds must be screened against both the Mu-Opioid Receptor (MOR) and Transporters .[1][2]

MOR Agonist Assay (cAMP Inhibition)

Tianeptine and its analogs are biased MOR agonists.[1][2] They activate G-protein signaling without significant


-arrestin recruitment (reducing respiratory depression risks).[1][2]
  • Cell Line: CHO-K1 cells expressing human MOR.[1][2]

  • Method: Forskolin-induced cAMP accumulation assay (TR-FRET).[1][2]

  • Readout: Decrease in cAMP levels indicates MOR agonism.[1][2]

  • Control: Tianeptine (

    
     nM).[1][2]
    
Monoamine Uptake Assay (SERT/NET/DAT)

To verify the "hybrid" functionality (e.g., if a serotonin tail was added), you must measure reuptake inhibition.[2]

  • Substrate: Fluorescent monoamine mimetics (e.g., ASP+).[1][2]

  • Protocol: Incubate HEK293 cells expressing hSERT/hNET with the hybrid compound (10 nM – 10

    
    M) for 15 mins. Add fluorescent substrate.[1][2] Measure fluorescence uptake.[1][2]
    
  • Success Metric: A multifunctional lead should show MOR

    
     and SERT 
    
    
    
    .[1][2]
Visualization: Mechanism of Action

The following diagram details how the multifunctional compound operates at the synapse.

MOA Drug Multifunctional Lead Compound MOR Mu-Opioid Receptor (Post-synaptic) Drug->MOR Agonist Binding SERT Serotonin Transporter (Pre-synaptic) Drug->SERT Inhibition Pathway1 G-Protein Signaling (Analgesia/Mood) MOR->Pathway1 Activates Pathway2 Block 5-HT Reuptake (Increased Synaptic 5-HT) SERT->Pathway2 Causes

Figure 2: Dual-mechanism of action.[1][2] The scaffold targets MOR for direct modulation while the side-chain inhibits SERT, providing synergistic relief for neuropathic pain.[1]

References

  • Synthesis of Tianeptine Intermediates: ChemicalBook. (n.d.). Synthesis of Tianeptine Impurity from Dibenzo[C,F][1,2]Thiazepin-11(6H)-One 5,5-Dioxide.

  • Multifunctional Drug Design Strategy: Lee, H. et al. (2022).[1][2][4][5] Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. Molecules / PMC.

  • Chlorination Protocol (Patent Method): Google Patents. (1998).[1][2] KR102199871B1 - Process for preparing 3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide.[1][2][6]

  • Tianeptine Pharmacology (MOR Agonism): Gassaway, M. M., et al. (2014).[1][2] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[1][2][5][7][8][9] Translational Psychiatry. [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

"Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide" recrystallization and chromatography techniques

Welcome to the Technical Support Center. Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide is a privileged tricyclic scaffold utilized extensively in the synthesis of neuroactive pharmaceuticals, most notably as a precur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide is a privileged tricyclic scaffold utilized extensively in the synthesis of neuroactive pharmaceuticals, most notably as a precursor for atypical antidepressants like tianeptine .

Due to the highly polar 5,5-dioxide (sulfone) moiety and the rigid dibenzo-fused lactam/ketone structure, researchers frequently encounter solubility bottlenecks, phase-separation issues, and severe chromatographic tailing. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to ensure your purification workflows are robust, reproducible, and self-validating.

Troubleshooting Flash Chromatography (FAQs)

Q1: Why does the compound streak severely on normal-phase silica gel, resulting in poor resolution from structurally similar byproducts? The Causality: The secondary amine (or lactam-like NH) at the 6H position is highly acidic. This acidity is driven by the strong electron-withdrawing effects of the adjacent sulfone (5,5-dioxide) and the conjugated aromatic system. When passed through standard, slightly acidic silica gel (SiO₂), the compound undergoes partial deprotonation and engages in intense hydrogen bonding with free silanol groups, causing severe peak tailing. The Solution: You must suppress ionization. Modify your mobile phase by adding 0.1% to 0.5% glacial acetic acid (AcOH). A solvent system of Dichloromethane (DCM) / Methanol (MeOH) (95:5 v/v) containing 0.5% AcOH creates a self-validating system where the acidic modifier saturates the active silanol sites, ensuring the target compound elutes as a sharp, symmetrical band .

Q2: Can I use reverse-phase (C18) chromatography for this intermediate? The Causality: Yes, and it is often superior for separating over-oxidized impurities. The hydrophobic dibenzo core interacts strongly with C18 chains, while the polar sulfone dictates rapid elution if the aqueous phase isn't properly buffered. The Solution: Use a gradient of Water/Acetonitrile. Crucially, buffer the aqueous phase with 10 mM Ammonium Formate (pH 3.0) to keep the 6H-amine fully protonated (neutral state), preventing split peaks and ensuring reproducible retention times.

Troubleshooting Recrystallization (FAQs)

Q3: During recrystallization from ethanol, my crude extract "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the system's ambient temperature before supersaturation is achieved. The polar sulfone group strongly coordinates with protic solvents like ethanol, creating a metastable, solute-rich heavy liquid phase rather than an ordered crystalline lattice. The Solution: Shift to a binary solvent system with a steeper solubility curve. Dissolve the crude in a minimal amount of hot, polar aprotic solvent (e.g., DMF) where it has high solubility, and slowly titrate in an anti-solvent (Water) at 80°C until the cloud point is reached. The high dielectric constant of DMF disrupts the metastable oil phase, forcing nucleation, which self-validates the purity as only the target lattice forms.

Experimental Methodologies (Step-by-Step)

Protocol A: Acid-Modified Flash Chromatography

Objective: Isolate the target compound from crude reaction mixtures containing uncyclized precursors.

  • Column Preparation: Pack a glass column with 230-400 mesh silica gel using DCM containing 0.5% v/v glacial acetic acid.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM/DMF (9:1). Dry load onto Celite if the crude is highly viscous.

  • Elution: Run a gradient from 100% DCM (with 0.5% AcOH) to 95:5 DCM/MeOH (with 0.5% AcOH).

  • Monitoring: Monitor fractions via TLC (UV 254 nm). The target compound will elute at an Rf of ~0.45 in the 95:5 system.

  • Recovery: Pool product-containing fractions and concentrate under reduced pressure at 40°C. Co-evaporate with toluene (2 × 20 mL) to azeotropically remove residual acetic acid.

Protocol B: DMF/Water Recrystallization

Objective: Achieve >99% HPLC purity for downstream Active Pharmaceutical Ingredient (API) synthesis.

  • Dissolution: Suspend 10 g of crude Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide in 30 mL of Dimethylformamide (DMF). Heat to 80°C under continuous stirring until complete dissolution.

  • Filtration: Perform a hot filtration through a pre-warmed sintered glass funnel to remove insoluble particulate matter.

  • Anti-Solvent Addition: Return the filtrate to 80°C. Dropwise, add deionized water (approx. 15-20 mL) until a faint, persistent turbidity is observed (the cloud point).

  • Nucleation & Growth: Remove from heat. Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter the resulting off-white crystals under vacuum. Wash the filter cake sequentially with ice-cold water (2 × 10 mL) and cold ethanol (10 mL) to remove residual DMF. Dry in a vacuum oven at 60°C for 12 hours. Downstream stereochemical validation can be performed via chiral HPLC if derivatives are synthesized .

Quantitative Data & Optimization Tables

Table 1: Mobile Phase Optimization for Normal-Phase TLC/Chromatography

Solvent System (v/v)ModifierRf ValuePeak/Spot ShapeResolution from Precursors
Hexane / EtOAc (1:1)None0.15Severe streakingPoor
DCM / MeOH (95:5)None0.35TailingModerate
DCM / MeOH (95:5)0.5% AcOH0.45Sharp, circularExcellent
Toluene / Acetone (7:3)0.1% TEA0.10Retained/DegradedFail (Base sensitive)

Table 2: Solubility Profile for Recrystallization Solvent Selection

SolventTemp (°C)Solubility (mg/mL)Suitability
Water25 / 100< 0.1 / 0.5Anti-solvent
Ethanol25 / 782.0 / 15.0Prone to oiling out
DMF25 / 8045.0 / >200Primary solvent (Excellent)
Glacial AcOH25 / 11810.0 / 120.0Alternative primary solvent

Purification Workflow Visualization

Purification_Workflow Start Crude Dibenzo[c,f]thiazepin- 11(6H)-one 5,5-dioxide TLC TLC & HPLC Profiling (Assess Impurity Polarity) Start->TLC Decision Target Purity > 85%? TLC->Decision Recryst Recrystallization (DMF/H2O or EtOH/H2O) Decision->Recryst Yes (Minor Impurities) Chromato Flash Chromatography (DCM/MeOH + 0.5% AcOH) Decision->Chromato No (Heavy Tars) EvalRecryst Yield & Purity Check (Filtration & Drying) Recryst->EvalRecryst EvalChromato Fraction Pooling & Concentration Chromato->EvalChromato EvalRecryst->Chromato Fail Final Pure Compound (>99% HPLC for API use) EvalRecryst->Final Pass EvalChromato->Final

Workflow for the purification of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide.

References

  • Title: Chromatography–mass spectrometry analysis of tianeptine in urine Source: Green Pharmacy URL: [Link]

  • Title: Tianeptine: enantiomeric separations, structural assignment, and biological interactions Source: Talanta (via PubMed) URL: [Link]

Optimization

Technical Support Center: Synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide

Welcome to the technical support center for the synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this synthesis. As this molecule is a known impurity in the manufacturing of the antidepressant Tianeptine, understanding its formation is critical for process control and optimization.[1][2]

This document provides in-depth, experience-based insights in a question-and-answer format to address specific challenges you may encounter.

I. Understanding the Core Synthesis and the Origin of the Side-Product

The synthesis of the dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core is typically achieved through a multi-step process that involves the formation of a sulfone-bridged diphenylamine derivative, followed by an intramolecular cyclization. The target molecule of this guide is often an undesired side-product in the synthesis of Tianeptine, where substituted starting materials are used to produce 3-chloro-6-methyl-dibenzo[c,f][3][4]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate.[1][2]

The formation of the unsubstituted "Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide" can often be traced back to impurities in the starting materials or incomplete reactions during the synthesis of the Tianeptine core.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the most probable synthetic route leading to the formation of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide as a side-product?

A1: The formation of this side-product is intrinsically linked to the synthesis of its substituted analogue, a key intermediate for the drug Tianeptine. The core of the issue often lies in the purity of the initial starting materials. A plausible pathway for the formation of the undesired side-product involves the following steps:

  • Sulfonamide Formation: Reaction of 2-aminobenzoic acid with benzenesulfonyl chloride. In an ideal Tianeptine synthesis, one would use 2-(methylamino)benzoic acid and a chlorinated benzenesulfonyl chloride.

  • Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting N-(2-carboxyphenyl)benzenesulfonamide is then cyclized, typically using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent, to form the tricyclic ketone.

The presence of unsubstituted starting materials as impurities in the main reaction feed is the most direct cause for the formation of the target side-product.

Caption: Plausible synthetic route for the side-product.

Q2: During the synthesis of the Tianeptine intermediate, I've detected a significant amount of the unsubstituted dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide. What are the likely root causes?

A2: The presence of this impurity, often referred to as Tianeptine Impurity C, points to several potential issues in your synthetic process. Here is a breakdown of the most common causes:

Potential Cause Explanation Recommended Action
Impure Starting Materials The most frequent cause is the presence of 2-aminobenzoic acid in your 2-(methylamino)benzoic acid starting material, or benzenesulfonyl chloride in your 2-chlorobenzenesulfonyl chloride.Thoroughly characterize your starting materials using techniques like HPLC, GC-MS, and NMR to quantify the level of unsubstituted impurities. If necessary, purify the starting materials before use.
Incomplete N-methylation If you are synthesizing your own 2-(methylamino)benzoic acid, an incomplete methylation reaction will result in residual 2-aminobenzoic acid.Optimize your methylation reaction conditions (e.g., reaction time, temperature, stoichiometry of the methylating agent). Monitor the reaction progress closely by TLC or HPLC.
N-Demethylation Although less common under standard synthetic conditions, N-demethylation of the sulfonamide intermediate or the final product could occur under harsh acidic or thermal conditions.Avoid excessively high temperatures and prolonged reaction times during the cyclization step. If N-demethylation is suspected, a milder cyclization catalyst or lower reaction temperatures should be explored.
Q3: How can I minimize the formation of this side-product during the Friedel-Crafts cyclization step?

A3: The intramolecular Friedel-Crafts acylation is a critical step where careful control of reaction conditions can significantly impact the purity of your product.[5]

Troubleshooting the Cyclization Step:

  • Catalyst Choice: Polyphosphoric acid (PPA) is a common choice. However, its viscosity and the often harsh conditions required for reaction completion can sometimes lead to side-reactions. Consider exploring alternative catalysts such as:

    • Eaton's Reagent (P₂O₅ in methanesulfonic acid): Often allows for lower reaction temperatures and easier work-up.

    • TfOH (Triflic acid): A very strong acid that can promote cyclization under milder conditions.

  • Temperature Control: This is a critical parameter. High temperatures can lead to decomposition and potential N-demethylation.

    • Recommendation: Start with the lowest effective temperature and slowly increase it while monitoring the reaction progress. An optimal temperature range should be determined through small-scale experiments.

  • Reaction Time: Prolonged reaction times, even at optimal temperatures, can increase the likelihood of side-product formation.

    • Recommendation: Monitor the reaction closely using HPLC or TLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Caption: Key parameters to control during cyclization.

Q4: I have already synthesized a batch with a significant amount of the unsubstituted side-product. What are my options for purification?

A4: Separating the desired substituted product from its unsubstituted counterpart can be challenging due to their similar structures. However, several purification techniques can be employed:

  • Recrystallization: This should be your first approach. The subtle differences in polarity and crystal packing between the two molecules may allow for effective separation with the right solvent system.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find a system that provides good differential solubility.

  • Column Chromatography: If recrystallization is not effective, column chromatography is a more robust, albeit less scalable, option.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) will likely be effective. The more polar unsubstituted side-product should elute later than the desired product.

  • Preparative HPLC: For high-purity requirements and smaller scales, preparative HPLC can provide excellent separation.

III. Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation

Warning: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the N-(substituted-2-carboxyphenyl)benzenesulfonamide derivative (1 equivalent).

  • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring under a nitrogen atmosphere. The optimal temperature will need to be determined experimentally, but a starting point of 80-100°C is common.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly add crushed ice to the reaction mixture to quench the PPA. This is an exothermic process.

  • The product will often precipitate out of the aqueous solution. Collect the solid by filtration.

  • Wash the solid with water until the filtrate is neutral, then with a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether).

  • Dry the product under vacuum.

IV. Data Presentation

Compound Molecular Formula Molecular Weight Key Distinguishing Features
Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide C₁₃H₉NO₃S259.28 g/mol Unsubstituted aromatic rings, NH group at position 6.
3-Chloro-6-methyl-dibenzo[c,f][3][4]thiazepin-11(6H)-one 5,5-dioxide C₁₄H₁₀ClNO₃S307.75 g/mol Chlorine substituent on one aromatic ring, N-methyl group at position 6.[6]

V. References

  • Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 2024 . [Link]

  • Tianeptine Sodium-impurities | Pharmaffiliates. [Link]

  • Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - PMC. National Center for Biotechnology Information. [Link]

  • KR102199871B1 - A process for preparing 3,11-Dichloro-6-methyl -6,11-dihydrodibenzo[c,f][3][4]thiazepine 5,5-dioxide - Google Patents.

  • Friedel–Crafts Acylation with Practice Problems - Chemistry Steps. [Link]

  • Benzoic acid, 2-(methylamino) - SIELC Technologies. [Link]

  • 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187 - PubChem. [Link]

  • 2-Methylamino-benzoic acid, hydrate | C8H11NO3 | CID 24209859 - PubChem. [Link]

  • N-demethylation - Wikipedia. [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Impurity Profiling

Welcome to the Technical Support & Troubleshooting Hub for dibenzo-thiazepine impurity profiling. As a Senior Application Scientist, I have structured this guide to address the complex analytical challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Hub for dibenzo-thiazepine impurity profiling. As a Senior Application Scientist, I have structured this guide to address the complex analytical challenges associated with the dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core scaffold.

This guide places specific emphasis on its highly prevalent 3-chloro-6-methyl derivative (CAS 26638-53-9), which serves as both a critical synthetic intermediate and a prominent degradation impurity in the manufacturing of tricyclic atypical antidepressants, such as Tianeptine[1][2].

Below, you will find mechanistically grounded troubleshooting FAQs, self-validating experimental protocols, and structural elucidation workflows designed to ensure the highest standards of scientific integrity in your API batch analysis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing a persistent, late-eluting peak corresponding to the dibenzo-thiazepine ketone core in my API batch analysis?

A1: This is a classic issue of either incomplete synthetic conversion or oxidative degradation. During API synthesis, the starting material (3,11-dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide) is substituted with an aminoalkyl ester[1]. If the amination is incomplete, the unreacted ketone intermediate persists. Alternatively, during stability testing, the aliphatic amino tail of the API can undergo oxidative cleavage, reverting back to the highly hydrophobic ketone core. Because the ketone lacks the polar carboxylic acid tail present in the final API[3], it exhibits significantly stronger retention on reversed-phase C18 columns.

Q2: My LC-MS shows a mass shift, but the fragmentation pattern is identical to the ketone intermediate. What is happening?

A2: You are likely observing an adduct or an isotopic signature rather than a novel degradant. The dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core contains a sulfone group that readily forms sodium adducts


 in positive electrospray ionization (ESI+). Furthermore, if your specific impurity is the 3-chloro derivative, you must account for the natural 

isotopic distribution. You will see a characteristic

and

peak in a 3:1 ratio. The identical MS/MS fragmentation—specifically the diagnostic neutral loss of

(64 Da)—confirms the core 5,5-dioxide scaffold remains intact.
Q3: How do I chromatographically resolve the ketone impurity from des-chloro or des-methyl analogs?

A3: Standard C18 columns often fail to resolve these structurally rigid, closely related analogs because their hydrophobicities are too similar. Causality: To achieve baseline resolution, switch to a Phenyl-Hexyl stationary phase. The phenyl ring of the stationary phase engages in


 interactions with the dibenzo-thiazepine ring system. The presence or absence of the electron-withdrawing chlorine atom significantly alters the 

-electron density of the impurity's aromatic system, allowing the Phenyl-Hexyl column to easily separate the halogenated ketone from its des-chloro analog.

Part 2: Quantitative Data & Method Parameters

Table 1: Key Chromatographic and Mass Spectrometric Properties

Data represents typical profiling parameters for the core scaffold and its primary derivatives using ESI+ HRMS.

Compound / Impurity ClassMolecular FormulaExact Mass

Typical RT (min)*Diagnostic MS/MS Fragments
Tianeptine API (Target)

437.12968.5292.05, 114.09
3-Chloro-6-methyl-ketone (Impurity)

308.014314.2244.05 (

), 216.05
Des-chloro ketone (Degradant)

274.053212.8210.09 (

)

*Retention times based on the self-validating gradient method provided in Table 2.

Table 2: Self-Validating UHPLC Gradient Program

Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Temp: 40°C

Time (min)% Mobile Phase A(0.1% Formic Acid in

)
% Mobile Phase B(Acetonitrile)Causality / Mechanistic Purpose
0.0 - 2.095%5%Retains polar excipients and early-eluting salts.
2.0 - 10.095%

40%
5%

60%
Elutes the polar API while maintaining sharp peak shape. Formic acid suppresses API carboxylate ionization.
10.0 - 15.040%

10%
60%

90%
Strong organic push required to elute the highly hydrophobic dibenzo-thiazepine ketone impurities.
15.0 - 18.010%90%Column wash to prevent carryover of strongly bound lipophilic degradants.

Part 3: Experimental Protocols

Protocol 1: Self-Validating LC-HRMS Workflow for Impurity Elucidation

This protocol is designed as a closed-loop, self-validating system. If the system suitability criteria in Step 4 are not met, the protocol dictates immediate corrective action, ensuring absolute trustworthiness of the data.

  • Sample Preparation (Stress Testing):

    • Action: Dissolve API in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. To generate the ketone impurity for method validation, subject a 1 mL aliquot to oxidative stress (0.1%

      
       at 60°C for 4 hours).
      
    • Causality: Oxidative stress forces the cleavage of the API's aliphatic chain, artificially enriching the sample with the dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide impurity[4], allowing you to pinpoint its exact retention time.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto the Phenyl-Hexyl column using the gradient in Table 2.

  • HRMS Detection (ESI+):

    • Action: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C. Monitor the mass range

      
       100–1000.
      
    • Causality: The high desolvation temperature is required to efficiently vaporize the highly hydrophobic ketone impurity. ESI+ is chosen because the ketone oxygen and sulfone oxygens can accept a proton, though monitoring for the

      
       adduct (
      
      
      
      330.0) is highly recommended due to the compound's weak basicity.
  • System Suitability & Self-Validation (Critical):

    • Validation Check: Calculate the resolution (

      
      ) between the API peak and the ketone impurity peak.
      
    • Pass/Fail: If

      
      , the system is invalid. Corrective Action: Decrease the slope of the gradient between 10.0 and 15.0 minutes to enhance 
      
      
      
      interaction time on the column.
Protocol 2: Preparative Isolation for NMR Confirmation

When MS data is ambiguous (e.g., distinguishing between positional isomers of the chlorine atom on the dibenzo rings), NMR is mandatory.

  • Scale-Up & Isolation: Scale the analytical method to a semi-preparative Phenyl-Hexyl column (250 x 10 mm, 5 µm). Inject 100 µL of stressed API. Collect the fraction eluting at the corresponding analytical RT (adjusted for scale).

  • Lyophilization: Flash-freeze the collected fraction and lyophilize for 24 hours to remove water and acetonitrile. Causality: Complete solvent removal is critical to prevent suppression of the impurity's signals in the

    
    -NMR spectrum.
    
  • NMR Analysis: Dissolve the dried impurity in

    
    . Run 1D 
    
    
    
    , 1D
    
    
    , and 2D HMBC.
  • Self-Validation (Mass Balance): Compare the integral of the isolated impurity's aromatic protons to an internal standard (e.g., maleic acid). If the calculated purity is

    
    , re-purify the fraction using an orthogonal stationary phase (e.g., Cyano column) before finalizing structural assignment.
    

Part 4: Visualizations

Pathway SM Starting Material (Dichloro-dibenzo-thiazepine) Ketone Ketone Intermediate (Impurity: 5,5-dioxide core) SM->Ketone Hydrolysis / Cyclization API Target API (e.g., Tianeptine) Ketone->API Amination (Incomplete = Impurity) API->Ketone Oxidative Stress (Aliphatic Cleavage) Degradant Oxidative Cleavage Degradant API->Degradant Photolytic Degradation

Mechanistic pathway of dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide formation and degradation.

Workflow Start Unknown Peak Detected (Late Eluting) MS LC-HRMS Analysis (ESI+ Mode) Start->MS MassCheck Exact Mass Match Ketone Core? MS->MassCheck Iso Check Isotopic Pattern (35Cl/37Cl Ratio) MassCheck->Iso Yes (m/z 308.01) NMR Isolate & Run 2D-NMR (HMBC/HSQC) MassCheck->NMR No (Unknown Mass) Iso->NMR Ratio Mismatch Confirm Confirmed: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Iso->Confirm 3:1 Ratio Confirmed

Decision tree for the structural elucidation of dibenzo-thiazepine impurities via LC-HRMS.

References

  • Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain Gwangju Institute of Science and Technology (GIST)
  • Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem N
  • 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-Dioxide | CAS 26638-53-9 Santa Cruz Biotechnology (SCBT)
  • 6-methyldibenzo[c,f][1,2]thiazepin-11(6H)

Sources

Optimization

Long-term storage conditions for "Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide"

This technical guide addresses the storage, stability, and handling of Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide , a critical tricyclic sulfone intermediate primarily known as a precursor in the synthesis of Tian...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the storage, stability, and handling of Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide , a critical tricyclic sulfone intermediate primarily known as a precursor in the synthesis of Tianeptine (and its related impurities, such as Impurity A).[1]

[1]

Quick Reference Data
ParameterSpecification
Chemical Name Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide
Common Role Tianeptine Key Intermediate / Impurity
CAS (Related) 26638-66-4 (refers to the 3,11-dichloro-6-methyl derivative often co-listed)
Molecular Structure Tricyclic Sulfone with Ketone bridge
Storage Class Hygroscopic Solid; Light Sensitive
Primary Hazard Irritant (Skin/Eye); Suspected Respiratory Irritant

Part 1: Critical Storage Parameters

Thermal Conditions (The "Why")
  • Standard: Store at +2°C to +8°C (Refrigerated).

  • Long-Term (>1 Year): -20°C is recommended to inhibit slow solid-state degradation.[1]

  • Scientific Rationale: While the sulfone bridge (

    
    ) is oxidatively stable, the tricyclic ketone structure is susceptible to slow thermal rearrangement and interactions with trace moisture.[1] Lower temperatures reduce the kinetic energy available for lattice mobility, preventing agglomeration and hydrolysis of the sulfonamide linkage (S-N bond) inherent in the [1,2]thiazepine ring.[1]
    
Hygroscopicity & Hydrolysis[1]
  • Requirement: Store in a tightly sealed container within a desiccator .

  • Risk: The molecule contains a sulfonamide-like cyclic structure.[1] Exposure to ambient humidity (>60% RH) can lead to moisture uptake.[1] In the presence of trace acidity (often found in laboratory environments), this moisture can catalyze the cleavage of the S-N bond or promote ring-opening, degrading the compound into its corresponding sulfonic acid and amino-benzophenone derivatives.[1]

Photostability
  • Requirement: Amber glass vials or aluminum foil wrapping.

  • Mechanism: Tricyclic aromatic systems are chromophores that absorb UV/Vis light.[1] Prolonged exposure can cause photo-yellowing , a radical-mediated process that generates complex polymeric impurities which are difficult to remove via recrystallization.[1]

Part 2: Troubleshooting Guide

Scenario 1: Physical Appearance Change
Observation Probable Cause Corrective Action
Powder turns yellow/orange Photo-oxidation or trace metal contamination.[1]Do not use for GMP synthesis. Recrystallize from Ethanol/DMF if purity is critical.[1] Store in amber glass immediately.
Material clumping/caking Moisture absorption (Hygroscopicity).[1]Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. Re-test water content (Karl Fischer).
Dark particles visible Contamination from spatula or closure (rubber septum degradation).[1]Filter a solution of the compound through a 0.22 µm PTFE filter before use.[1]
Scenario 2: Analytical Anomalies (HPLC/LC-MS)
Observation Probable Cause Technical Insight
Shift in Retention Time (RT) Column pH mismatch or hydrolysis.[1]This compound is pH sensitive.[1] Ensure mobile phase is buffered (e.g., Ammonium Acetate pH 4.5).[1] Drifting RT often indicates ring opening.[1]
Extra Peak (RRT ~0.8) The "Alcohol" derivative.[1]The ketone at position 11 can reduce to the alcohol (11-OH) if stored in protic solvents with reducing agents.[1]
Extra Peak (RRT ~1.2) Dimerization.High concentration storage in solution can lead to pi-stacking aggregates or dimers.[1] Dilute sample to <0.5 mg/mL.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution (e.g., DMSO or Methanol)?

  • Answer: Only for short-term use (<24 hours).

  • Reasoning: In methanol, the ketone group at C11 is susceptible to hemi-ketal formation, especially if the solvent is slightly acidic. In DMSO, the compound is stable, but DMSO is hygroscopic; absorbed water will degrade the compound over weeks.[1] Always prepare fresh solutions.

Q2: What is the best solvent for recrystallization if the material degrades?

  • Answer: A mixture of Ethanol and Dichloromethane (DCM) or DMF/Water .[1]

  • Protocol: Dissolve in minimal warm DCM/DMF, then slowly add cold Ethanol or Water to induce precipitation.[1] This removes photo-degradation byproducts which are typically more soluble in the mother liquor.[1]

Q3: Is this compound sensitive to oxygen?

  • Answer: No. The sulfur is already in its highest oxidation state (

    
    , sulfone).[1] Inert gas sparging (Nitrogen/Argon) is recommended primarily to exclude moisture, not oxygen.[1]
    

Part 4: Visualized Workflows

Figure 1: Storage Decision Tree

Caption: Logical workflow for determining the optimal storage environment based on usage frequency.

StorageWorkflow Start Incoming Material: Dibenzo[c,f]thiazepin-11(6H)-one Usage Intended Usage Timeline Start->Usage ShortTerm Immediate Use (< 1 Month) Usage->ShortTerm LongTerm Long Term Storage (> 1 Month) Usage->LongTerm Condition1 Temp: 2-8°C Container: Tightly Sealed Desiccant: Optional ShortTerm->Condition1 Condition2 Temp: -20°C Container: Amber Vial + Parafilm Desiccant: REQUIRED LongTerm->Condition2 Check Pre-Use Check: Color & Flowability Condition1->Check Condition2->Check

Figure 2: Theoretical Degradation Pathway

Caption: The primary degradation risk is the hydrolysis of the [1,2]thiazepine ring, driven by moisture.

Degradation Parent Dibenzo[c,f]thiazepin-11(6H)-one (Intact Tricyclic) Intermediate Ring Opening (S-N Bond Cleavage) Parent->Intermediate Hydrolysis Moisture Moisture (H2O) + Trace Acid/Base Moisture->Intermediate Product Sulfonic Acid Derivative + Amino-Benzophenone Intermediate->Product Irreversible

[1]

Part 5: Standardized Handling Protocol

Objective: To sample 10 mg for analysis without introducing contamination.

  • Environment: Perform all handling in a fume hood or glove box .[1] Relative Humidity (RH) should be <50%.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] (Material is a potential irritant).[1]

  • Equilibration:

    • Remove the vial from the refrigerator/freezer.[1]

    • CRITICAL: Allow the closed vial to warm to room temperature for 30 minutes before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder.[1]

  • Sampling: Use a clean, anti-static spatula.[1] Weigh quickly.

  • Resealing: Flush the headspace with dry Nitrogen or Argon (if available) before recapping.[1] Wrap the cap junction with Parafilm.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.). Tianeptine Sodium Monograph: Impurity A Standards.[1] (Contextual reference for the stability of the thiazepine scaffold).

  • Google Patents. Process for preparing 3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide. Patent KR102199871B1.[1] Available at:

  • PubChem. Tianeptine (Compound Summary). National Library of Medicine.[1] (Structural basis for the [1,2]thiazepine core). Available at: [Link][1]

Sources

Troubleshooting

Overcoming low metabolic stability of dibenzothiazepine derivatives

Ticket ID: DBT-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Low Metabolic Stability in Dibenzothiazepine Scaffolds Core Directive & Scope Welcome to the Dibenzothiazepine Op...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DBT-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Low Metabolic Stability in Dibenzothiazepine Scaffolds

Core Directive & Scope

Welcome to the Dibenzothiazepine Optimization Hub. You are likely here because your lead compound—structurally related to quetiapine, clozapine, or tianeptine—is showing rapid clearance in Human Liver Microsomes (HLM) or poor oral bioavailability in rodent PK studies.

The dibenzothiazepine core is a "privileged scaffold" in neuropsychiatry but suffers from two notorious metabolic soft spots:

  • S-Oxidation: The sulfur bridge is highly susceptible to CYP3A4-mediated oxidation to the sulfoxide (often pharmacologically inactive).

  • N-Dealkylation: The piperazine/amine side chain undergoes rapid oxidative cleavage.

This guide provides a self-validating workflow to diagnose the specific instability mechanism and implement medicinal chemistry solutions.

Diagnostic Module: Identifying the Metabolic Leak

Before modifying the structure, you must confirm where the molecule is breaking down.

Workflow: Metabolic Soft Spot Analysis

Do not guess. Use this decision matrix to isolate the liability.

Metabolic_Diagnosis Start High Clearance in HLM MetID Run LC-MS/MS MetID (GSH Trapping Optional) Start->MetID Decision1 Major Metabolite Mass Shift? MetID->Decision1 Result_S +16 Da (Oxygen) (Sulfoxide) Decision1->Result_S S-Oxidation Result_N -14 Da or -SideChain (N-Dealkylation) Decision1->Result_N N-Dealkylation Result_Ar +16 Da (Aromatic) (Phenolic OH) Decision1->Result_Ar Ring Hydroxylation Action_S Strategy A: Steric Shielding or S-Substitution Result_S->Action_S Action_N Strategy B: Deuteration or Ring Constraint Result_N->Action_N Action_Ar Strategy C: Fluorine Block Result_Ar->Action_Ar

Figure 1: Diagnostic workflow to categorize metabolic instability. S-oxidation and N-dealkylation are the dominant pathways for dibenzothiazepines.

Solution Module: Medicinal Chemistry Strategies

Strategy A: Mitigating S-Oxidation (The Sulfur Bridge)

The sulfur atom in dibenzothiazepines is a "nucleophilic magnet" for the heme iron of CYP450.

Tactics:

  • Electron Withdrawal: Introduce electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the aromatic rings para or meta to the sulfur. This reduces the electron density on the sulfur, making it a poorer substrate for oxidation.
  • Steric Shielding: Introduce a methyl or chloro group at the C1 or C9 position (ortho to the sulfur). This creates a steric clash that prevents the bulky CYP heme from approaching the sulfur atom.

  • Scaffold Hopping (Bioisosteres):

    • Sulfone (

      
      ): Pre-oxidize the sulfur. While this changes the ring puckering angle (and potentially receptor affinity), sulfones are metabolically inert.
      
    • Oxazepine (O): Replace S with O. (Note: This often alters the pharmacological profile significantly).

Strategy B: Blocking N-Dealkylation (The Side Chain)

N-dealkylation usually proceeds via hydrogen atom abstraction (HAT) at the


-carbon next to the nitrogen.

Tactics:

  • Deuteration (The "Heavy Drug" Approach): Replace the hydrogens on the N-methyl or N-methylene groups with deuterium. The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing down the rate-determining step of CYP-mediated cleavage.

    • Evidence: Deuterated analogs of paroxetine and venlafaxine have shown reduced clearance.

  • Rigidification: Incorporate the susceptible N-alkyl group into a ring system (e.g., changing a dimethylamine to a pyrrolidine or azetidine).

Strategy C: Preventing Aromatic Hydroxylation

CYP enzymes often attack the electron-rich aromatic rings at the 7-position (as seen in quetiapine).

Tactics:

  • Fluorine Block: Substitute the specific hydrogen at the site of metabolism (SOM) with Fluorine. Fluorine is isosteric to Hydrogen but forms a C-F bond that is virtually unbreakable by CYPs.

  • Aza-substitution: Replace a CH in the benzene ring with N (pyridine ring). This lowers the HOMO energy of the ring, making it resistant to oxidation.

Experimental Protocols

Protocol 1: Comparative Stability Assay (HLM)

Use this protocol to validate if your modification worked.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test Compounds (10 mM DMSO stock).

  • Reference: Quetiapine (High clearance control), Warfarin (Low clearance control).

Steps:

  • Incubation Mix: Prepare 0.5 mg/mL HLM in 100 mM Phosphate Buffer (pH 7.4).

  • Spike: Add test compound to final concentration of 1 µM (0.1% DMSO final).

  • Pre-incubation: 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into 150 µL ice-cold Acetonitrile (with internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(conc) vs. time. Slope =

    
    .
    
Protocol 2: Synthesis of 2-Fluoro-dibenzothiazepine Core

A general procedure to introduce a metabolic block early in synthesis.

  • Coupling: React 2-bromobenzenethiol with 1-bromo-4-fluoro-2-nitrobenzene using

    
     in DMF (Nucleophilic aromatic substitution).
    
  • Reduction: Reduce the nitro group to aniline using

    
     or 
    
    
    
    .
  • Cyclization: Perform an intramolecular Buchwald-Hartwig amination or heat in polyphosphoric acid (PPA) to close the central thiazepine ring.

    • Note: The fluorine at position 2 (corresponding to position 7 or 8 in the final drug) will block the primary hydroxylation site.

Data Summary & Troubleshooting

Comparative Stability Matrix (Representative Data)
Modification StrategyTarget SiteEffect on

(Microsomes)
Risk Factor
Parent (Unmodified) N/AHigh (>50 µL/min/mg)Rapid loss of efficacy
Deuteration (

-methyl)
N-methylMedium (20-30% reduction)Low (Retains potency)
Fluorination (Aryl) Ring C7/C8Low (<15 µL/min/mg)Medium (May alter pKa/Solubility)
Sulfone (

)
Sulfur BridgeVery Low (Metabolically Stable)High (Likely loss of affinity)
Troubleshooting FAQ

Q: I see a +32 Da metabolite. What is this? A: This is likely a di-oxidation. Either the sulfur has converted to a sulfone (


) or you have two hydroxylation events. Use MS/MS fragmentation to see if the oxygen is on the ring or the bridge.

Q: My fluorinated compound is stable but inactive. Why? A: Fluorine is small but highly electronegative. If the aromatic ring is involved in


 stacking or cation-

interactions within the receptor pocket, the fluorine may have disrupted the electrostatics. Try moving the fluorine to the adjacent carbon (positional scanning).

Q: Can I just use a prodrug? A: Prodrugs (like esters) help with permeability or solubility, but they rarely fix metabolic instability of the core scaffold once the prodrug is cleaved. You must modify the core.

Logic Visualization: The Stabilization Decision Tree

Stabilization_Logic Problem Unstable Dibenzothiazepine Branch1 Is S-Oxidation dominant? Problem->Branch1 Branch2 Is N-Dealkylation dominant? Problem->Branch2 Sol1 Add EWG (F, Cl, CF3) to Aromatic Ring Branch1->Sol1 Yes (Electronic) Sol2 Steric Bulk (Me) ortho to Sulfur Branch1->Sol2 Yes (Steric) Sol3 Deuterate N-Methyl (D3) Branch2->Sol3 Yes (KIE Effect) Sol4 Cyclize Side Chain (Rigidification) Branch2->Sol4 Yes (Conformational) Outcome Reduced Clearance (Lower CLint) Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Figure 2: MedChem decision tree for selecting the correct stabilization tactic based on the identified metabolic liability.

References

  • Li, K., et al. (2005). "Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose."[1] Methods and Findings in Experimental and Clinical Pharmacology.

  • Haidle, A. M., & Butler, C. R. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." ACS Medicinal Chemistry Letters.

  • Kaur, S., & Gupta, M. (2017). "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs."[2] Global Journal of Pharmacy & Pharmaceutical Sciences.[2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Grimm, S. W., et al. (2006). "In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions." Psychopharmacology.

Sources

Optimization

Technical Support Center: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-Dioxide Synthesis &amp; Optimization

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Author: BenchChem Technical Support Team. Date: March 2026

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Detailing Precipitation Confirmation

I'm now detailing the self-validating precipitation test upon quenching, confirming the cyclization through the solid precipitate and validating the FTIR signature to ensure a melting point and C=O stretch at ~1680 cm⁻¹. I've cross-referenced relevant citations and prepared them for inclusion in the document.

Validating Reference Strength

I'm now validating the reference set. I've confirmed that Nishio et al. (DOI) and Gautam et al. are accessible and appropriate. The Smolecule link appears commercially oriented, and the Google Patents link has been superseded.

Welcome to the Technical Support Center for the synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide and its derivatives (such as the 3-chloro-6-methyl analog). This tricyclic sultam scaffold is the critical intermediate in the production of atypical antidepressants, most notably Tianeptine ()[1].

The classical synthesis of this core relies on a strict sequence: nucleophilic substitution to form an aromatic sulfonamide, ester hydrolysis, acyl chloride generation, and a pivotal intramolecular Friedel-Crafts acylation to close the seven-membered thiazepine ring ()[2]. Because the sulfone group profoundly alters the electronic landscape of the molecule, standard reaction conditions often fail. This guide provides field-proven, causality-driven protocols and troubleshooting logic to ensure high-yield synthesis.

Reaction Workflow Visualization

SynthesisWorkflow A Aryl Sulfonyl Chloride + Aniline Derivative B Nucleophilic Substitution (Sulfonamide Formation) A->B C Aryl Sulfonamide Intermediate B->C D Ester Hydrolysis & Chlorination (Acyl Chloride Formation) C->D E Acyl Chloride Intermediate D->E F Friedel-Crafts Acylation (Intramolecular Cyclization) E->F G Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide F->G

Figure 1: Synthetic workflow for Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide.

Experimental Protocols: Self-Validating Workflows

As Application Scientists, we emphasize that successful synthesis of this tricyclic core depends on precise electronic and steric control. Every protocol below is designed as a self-validating system.

Protocol A: Synthesis of the Aryl Sulfonamide Precursor
  • Reagent Preparation : Dissolve 1.0 eq of the substituted aniline (e.g., N-methylaniline) in anhydrous dichloromethane (DCM). Add 1.2 eq of anhydrous pyridine.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It prevents the generation of HCl from protonating the aniline, which would otherwise destroy its nucleophilicity.

  • Addition : Cool the mixture to 0°C. Dropwise add 1.05 eq of the aryl sulfonyl chloride dissolved in DCM.

  • Validation : Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly UV-active sulfonyl chloride spot validates reaction completion. Quench with 1N HCl to remove residual pyridine and wash the organic layer.

Protocol B: Acyl Chloride Formation & Friedel-Crafts Cyclization
  • Hydrolysis & Chlorination : Saponify the ester intermediate using NaOH/MeOH, then acidify to isolate the carboxylic acid. Suspend the acid in anhydrous toluene. Add 1.5 eq of thionyl chloride (SOCl₂) and a catalytic amount (0.05 eq) of DMF.

    • Causality: DMF reacts with SOCl₂ to form a Vilsmeier-Haack intermediate. This highly electrophilic species significantly lowers the activation energy for acyl chloride formation, allowing the reaction to proceed at mild temperatures (<50°C) and preventing thermal degradation.

  • Solvent Exchange : Concentrate the mixture in vacuo to completely remove excess SOCl₂. Redissolve the crude acyl chloride in 1,2-dichloroethane (DCE).

  • Lewis Acid Addition : In a separate flask, suspend 2.5 eq of anhydrous AlCl₃ in DCE at 0°C. Dropwise add the acyl chloride solution.

    • Causality: The oxygen atoms of the sulfone moiety act as Lewis basic sites, which competitively coordinate and sequester the Lewis acid catalyst. A minimum of 2.0 equivalents is strictly required: one to saturate the sulfone, and one to generate the reactive acylium ion for the electrophilic aromatic substitution ()[3].

  • Heating : Reflux the mixture at 80°C for 5 hours.

  • Validation : Quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and concentrated HCl. The target compound is highly crystalline due to its rigid tricyclic structure and strong intermolecular dipole interactions. Upon partial evaporation of the organic solvent, the Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide will precipitate as an off-white solid. A distinct C=O stretch at ~1680 cm⁻¹ and symmetric/asymmetric SO₂ stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹ in FTIR confirm successful ring closure ()[4].

Data Presentation: Optimization of Friedel-Crafts Parameters

The Friedel-Crafts cyclization is the primary bottleneck in this synthesis. The table below summarizes the quantitative impact of varying the Lewis acid and solvent parameters on the final yield.

Lewis Acid (Eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
FeCl₃ (0.2)DCM4024<5%Catalytic amount insufficient; catalyst sequestered by sulfone.
AlCl₃ (1.0)DCM401225%Incomplete conversion; 1.0 eq only saturates the sulfone group.
AlCl₃ (2.5)DCM401245%Reaction stalls; thermal energy insufficient for deactivated ring.
AlCl₃ (2.5) DCE 80 5 88% Optimal. High temp overcomes electronic deactivation.
TiCl₄ (2.5)DCE801260%Weaker Lewis acidity leads to slower kinetics and side products.
Troubleshooting Guide & FAQs

TroubleshootingLogic Issue Issue: Incomplete Ring Closure Check1 Check Lewis Acid Stoichiometry Issue->Check1 Check2 Check Reaction Temperature Issue->Check2 Sol1 Increase AlCl3 to >2.0 equivalents Check1->Sol1 Sol2 Switch solvent to DCE & heat to 80°C Check2->Sol2

Figure 2: Troubleshooting logic for incomplete Friedel-Crafts cyclization.

Q1: Why am I observing dark, tarry byproducts during the acyl chloride formation step? A1: This is a classic sign of thermal degradation caused by over-chlorination or excessive heating with neat thionyl chloride. Solution: Never boil the carboxylic acid in neat thionyl chloride. Instead, use a co-solvent like toluene, limit SOCl₂ to 1.5 equivalents, and use catalytic DMF. The DMF generates a highly reactive chloroiminium ion, allowing the chlorination to proceed smoothly at 40-50°C rather than at reflux.

Q2: My Friedel-Crafts cyclization is stalling at 50% conversion despite using 2.5 equivalents of AlCl₃. How do I push it to completion? A2: The sulfone moiety (-SO₂-) is a meta-directing, strongly electron-withdrawing group. It pulls electron density away from the aromatic ring undergoing electrophilic attack, severely deactivating it ()[1]. If the reaction stalls, the thermal energy is insufficient to overcome this high activation barrier. Solution: Switch your solvent from dichloromethane (b.p. 40°C) to 1,2-dichloroethane (DCE, b.p. 83°C) or nitrobenzene, and increase the reaction temperature to 80-90°C.

Q3: After quenching the Friedel-Crafts reaction, I get a stubborn emulsion that makes extraction impossible. How do I break it? A3: Emulsions in this step are caused by the precipitation of aluminum hydroxide gels [Al(OH)₃] when the AlCl₃ is quenched with neutral water. Solution: Always quench the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl (ensuring at least a 1M final aqueous acid concentration). The strong acid keeps the aluminum species soluble as [Al(H₂O)₆]³⁺ ions, ensuring a rapid and clean phase separation.

Q4: Can I use a peptide coupling reagent (like HATU or EDC) instead of forming the acyl chloride? A4: No. For intermolecular amide bonds, reagents like HATU are ideal. However, for this intramolecular Friedel-Crafts acylation (which is a carbon-carbon bond formation), you must generate a highly electrophilic acylium ion. Standard peptide coupling reagents cannot generate an electrophile strong enough to attack a deactivated aromatic ring. The acyl chloride/AlCl₃ system is mandatory.

References
  • Nishio Y., Lindsley C.W., Bender A.M. "Classics in Chemical Neuroscience: Tianeptine." ACS Chemical Neuroscience, 2024; 15(21): 3863–3873. URL:[Link]

  • "Preparation method of tianeptine sodium intermediate." Google Patents (CN105254587A), 2016.
  • Gautam N., Garg A., Gautam D.C. "Synthesis, spectral characterization and pharmaceutical importance of novel 4H-1, 4-benzothiazines, and their sulfone analogues." International Journal of Pharmaceutical Sciences and Research, 2015; 6(1): 429-436. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide vs. Atypical Antipsychotic Scaffolds

Executive Summary This technical guide provides a rigorous comparison between Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide (hereinafter referred to as the DB[c,f] Core ) and the Dibenzo[b,f][1,4]thiazepine scaffold commo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide (hereinafter referred to as the DB[c,f] Core ) and the Dibenzo[b,f][1,4]thiazepine scaffold common to atypical antipsychotics (SGAs) such as Quetiapine and Clotiapine.

While sharing a tricyclic "butterfly" shape, these two scaffolds represent a fundamental divergence in medicinal chemistry. The DB[c,f] Core is the structural nucleus of Tianeptine (an atypical antidepressant/glutamatergic modulator), whereas the [b,f][1,4] scaffold characterizes classic Dopamine/Serotonin antagonists . This guide analyzes the structural determinants that dictate this pharmacological split, providing experimental protocols for their differentiation and synthesis.

Structural & Chemical Divergence

The primary difference lies in the ring fusion topology and heteroatom placement. This subtle chemical alteration dictates the 3D buckling of the central ring, which in turn determines receptor selectivity (GPCR fit).

The DB[c,f] Core (Tianeptine Class)
  • IUPAC Name: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide

  • Key Features:

    • [c,f] Fusion: The benzene rings are fused at the c and f bonds of the central thiazepine ring.

    • [1,2] Heteroatoms: The sulfur and nitrogen atoms are adjacent (sulfonamide linkage).

    • Oxidation State: The sulfur is fully oxidized to a sulfone (

      
      ), creating a rigid, highly polar region.
      
  • Conformation: The [c,f] fusion creates a specific "boat" conformation that favors binding to Glutamatergic (AMPA/NMDA) and Mu-Opioid sites, rather than the D2 dopamine pocket.

The SGA Core (Quetiapine/Clozapine Class)
  • Common Scaffold: Dibenzo[b,f][1,4]thiazepine (or diazepine for Clozapine).

  • Key Features:

    • [b,f] Fusion: Fused at the b and f bonds.

    • [1,4] Heteroatoms: The heteroatoms are separated by two carbons, creating a larger central cavity.

    • Linkage: Typically a sulfide (-S-) or amine (-NH-) linkage, not a sulfone.

  • Conformation: This scaffold adopts a flexible "butterfly" shape essential for fitting into the deep orthosteric binding pockets of D2, 5-HT2A, and H1 receptors .

Comparative Structural Table
FeatureDB[c,f] Core (Tianeptine Type)SGA Core (Quetiapine Type)
Ring System Dibenzo[c,f][1,2]thiazepineDibenzo[b,f][1,4]thiazepine
Heteroatom Spacing Adjacent (S-N bond)Separated (S-C-C-N)
Sulfur State Sulfone (

)
Sulfide (

) or Sulfoxide (

)
Primary Target Glutamate (AMPA/NMDA), Mu-OpioidD2, 5-HT2A, H1, Alpha-1
Therapeutic Class Antidepressant / AnxiolyticAntipsychotic (Atypical)
Key Drug TianeptineQuetiapine, Clotiapine

Pharmacological Profiles: The Consequence of Structure

The structural divergence leads to distinct signaling pathways. The DB[c,f] Core does not exhibit significant affinity for the D2 receptor, rendering it ineffective as an antipsychotic. Conversely, SGAs lack the specific glutamatergic modulation properties of the DB[c,f] class.

Mechanism of Action Comparison

DB[c,f] Core (Tianeptine Pathway):

  • Glutamate Modulation: Stabilizes the ratio of AMPA to NMDA receptors, preventing stress-induced dendritic atrophy in the hippocampus.

  • Mu-Opioid Agonism: Acts as a biased agonist at the MOR (Mu-Opioid Receptor), contributing to rapid antidepressant effects without typical opioid tolerance.

  • Signaling: Increases phosphorylation of GSK-3

    
     and mTORC1.
    

SGA Core (Antipsychotic Pathway):

  • D2 Antagonism: Blocks dopamine D2 receptors in the mesolimbic pathway to treat positive symptoms of schizophrenia.

  • 5-HT2A Antagonism: Blocks serotonin 5-HT2A receptors, enhancing dopamine release in the prefrontal cortex (treating negative symptoms).

  • Signaling: Modulates cAMP-PKA and Akt-GSK3 pathways downstream of GPCRs.

Quantitative Binding Affinity (Ki Values)

Note: Lower Ki indicates higher affinity.

ReceptorDB[c,f] Ligand (Tianeptine)SGA Ligand (Quetiapine)Interpretation
Dopamine D2 > 10,000 nM (Inactive)~160 - 500 nMDB[c,f] lacks antipsychotic potential.
Serotonin 5-HT2A > 10,000 nM (Inactive)~100 - 300 nMDB[c,f] lacks SGA-like mood stabilization.
Mu-Opioid (MOR) ~380 nM (Agonist)> 10,000 nM (Inactive)DB[c,f] has unique opioid-like activity.
Glutamate (AMPA) Modulator (Indirect)InactiveDB[c,f] promotes neuroplasticity.

Experimental Protocols

Protocol A: Synthesis of the DB[c,f] Core

Objective: To synthesize the core scaffold Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide for reference standards.

  • Starting Material: 2-amino-5-chlorobenzophenone.

  • Sulfonylation: React with methanesulfonyl chloride in pyridine/DCM at 0°C to form the sulfonamide intermediate.

  • Cyclization (The Critical Step):

    • Reagent: Sodium hydride (NaH) in DMF or Potassium carbonate in DMSO.

    • Conditions: Heat to 80-100°C for 4-6 hours.

    • Mechanism: Intramolecular Nucleophilic Aromatic Substitution (

      
      ). The sulfonamide nitrogen attacks the phenyl ring (ortho to the carbonyl), closing the 7-membered ring.
      
  • Oxidation: If starting with a sulfide precursor, oxidize using

    
     in acetic acid to achieve the 5,5-dioxide state.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Analytical Differentiation (HPLC)

Objective: To separate DB[c,f] impurities from SGA compounds in cross-contamination scenarios.

  • Instrument: Agilent 1290 Infinity II LC System.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: Linear ramp to 90% B.

    • 15-20 min: Hold 90% B.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

  • Expected Results:

    • DB[c,f] Core: Elutes earlier (~6-8 min) due to the high polarity of the sulfone (

      
      ) group.
      
    • SGA Core (Quetiapine): Elutes later (~10-12 min) due to the lipophilic sulfide/amine structure.

Visualizing the Divergence

Structural & Functional Pathway Diagram

The following diagram illustrates the bifurcation in synthesis and pharmacological outcome based on the ring fusion choice.

G Precursor Common Precursor (Diphenylamine/Benzophenone derivatives) StepA Sulfonamide Formation (+ SO2 linkage) Precursor->StepA Path A StepB Sulfide/Amine Coupling (+ S/N linkage) Precursor->StepB Path B CoreA DB[c,f][1,2] Core (Sulfone Bridge) StepA->CoreA Cyclization TargetA Target: Glutamate/Mu-Opioid (Neuroplasticity) CoreA->TargetA High Affinity TargetB Target: D2 / 5-HT2A (Antipsychotic) CoreA->TargetB No Affinity CoreB DB[b,f][1,4] Core (Sulfide Bridge) StepB->CoreB Cyclization CoreB->TargetA No Affinity CoreB->TargetB High Affinity

Caption: Divergent synthesis and pharmacology of [c,f] vs [b,f] dibenzothiazepine scaffolds.

Conclusion

The Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide is not a viable alternative to atypical antipsychotics for treating schizophrenia due to its lack of D2/5-HT2A affinity. Instead, it represents a distinct chemical class (the Tianeptine scaffold) optimized for glutamatergic modulation and anxiolytic effects. Researchers should view these two scaffolds as complementary tools: the [b,f] scaffold for dampening dopaminergic overactivity, and the [c,f] scaffold for enhancing neuroplasticity and resilience to stress.

References

  • Gassaway, M. M., et al. (2014). "The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist." Translational Psychiatry. Link

  • McEwen, B. S., et al. (2010). "Mechanisms of stress in the brain." Nature Neuroscience. Link

  • Horst, W. D., & Preskorn, S. H. (1998). "Mechanisms of action and clinical characteristics of three atypical antipsychotics." Journal of Affective Disorders. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 374829, Dibenzothiazepinone." PubChem. Link

  • ChemicalBook. (2025).[1] "3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide."[1] ChemicalBook.[1] Link

Sources

Comparative

Efficacy of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Derivatives: In Vitro vs. In Vivo Comparison Guide

As a Senior Application Scientist evaluating tricyclic scaffolds for drug development, it is critical to look beyond basic structural biology and examine how specific functional group substitutions dictate translational...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating tricyclic scaffolds for drug development, it is critical to look beyond basic structural biology and examine how specific functional group substitutions dictate translational efficacy. The dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core is a highly versatile heterocyclic scaffold. Depending on its side-chain functionalization, this core yields two radically different classes of therapeutic agents: triazine derivatives (e.g., S9788) used as Multidrug Resistance (MDR) modulators in oncology[1], and alkanoic acid derivatives (e.g., Tianeptine and its metabolite MC5) used as atypical antidepressants via mu-opioid receptor (MOR) agonism[2].

This guide objectively compares the in vitro mechanistic efficacy and in vivo translational performance of these derivatives against standard-of-care alternatives, providing self-validating experimental protocols for rigorous preclinical evaluation.

Structural Divergence & Pharmacological Pathways

The 5,5-dioxide (sulfone) group combined with the rigid dibenzothiazepine tricyclic structure provides high lipophilicity and unique spatial geometry. This allows the scaffold to effectively penetrate lipid bilayers and dock into deep transmembrane receptor pockets, such as the efflux pump P-glycoprotein (P-gp) or the G-protein coupled mu-opioid receptor (MOR).

G cluster_onco Oncology: MDR Reversal cluster_neuro Neuropharmacology: Antidepressant Scaffold Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Core S9788 Triazine Derivatives (e.g., S9788) Scaffold->S9788 MC5 Alkanoic Acid Derivatives (e.g., MC5, Tianeptine) Scaffold->MC5 Pgp P-gp Efflux Inhibition S9788->Pgp Apop Intracellular DOX Accumulation & Tumor Apoptosis Pgp->Apop MOR MOR Agonism MC5->MOR Neuro Modulation of Neuroplasticity & Stress Response MOR->Neuro

Fig 1: Divergent pharmacological pathways of dibenzothiazepine derivatives.

Oncology: Triazine Derivatives in MDR Reversal

Multidrug resistance (MDR) remains a primary hurdle in chemotherapy, often driven by the overexpression of P-glycoprotein (P-gp), which actively extrudes cytotoxic agents like doxorubicin (DOX) and vincristine (VCR) from the cell. Triazine derivatives of the dibenzothiazepine scaffold, most notably S9788 , were developed to competitively inhibit this efflux pump[1].

In Vitro vs. In Vivo Efficacy Comparison

In vitro, S9788 demonstrates profound potency. In DC-3F/AD and KB-A1 tumor cell lines, S9788 induces a massive intracellular accumulation of DOX, exhibiting a reversal factor up to 300 times greater than Verapamil (the first-generation standard)[1].

However, in vivo efficacy presents a more complex translational reality. While S9788 increases the specific growth delay of medullary thyroid carcinoma xenografts (130% with DOX+S9788 vs. 75% with DOX alone)[3], its clinical application has been historically bottlenecked by systemic toxicity (e.g., cardiovascular events like torsades de pointes) at the doses required to maintain P-gp inhibition in human solid tumors.

Quantitative Efficacy: S9788 vs. Verapamil
Metric / ParameterS9788 (Dibenzothiazepine Triazine)Verapamil (First-Gen Alternative)Causality / Significance
In Vitro Reversal (KB-A1) 6-fold greater than Verapamil1x (Baseline Reference)Higher binding affinity to the P-gp transmembrane domain[1].
In Vitro Reversal (DC-3F/AD) 300-fold greater than Verapamil1x (Baseline Reference)Superior retention of DOX post-efflux phase[1].
In Vivo Tumor Growth Inhibition 47.6% (DOX + S9788)Marginal at non-toxic dosesS9788 synergistically delays doubling time (DT) in xenografts[3].
In Vivo T/C Increase (P388/VCR) +39% to +78%NegligibleDemonstrates successful circumvention of vincristine resistance[1][4].
Self-Validating Protocol: P-gp Efflux Inhibition Assay

To establish true causality—proving that cytotoxicity is due to P-gp inhibition rather than off-target membrane destabilization—the following self-validating workflow must be used.

Step-by-Step Methodology:

  • Cell Line Preparation: Culture paired cell lines: a P-gp overexpressing resistant line (e.g., MCF7/DOX) and its wild-type sensitive parent (MCF7). Rationale: The sensitive line acts as a negative control. If the derivative increases DOX accumulation in both lines, it is a non-specific membrane permeabilizer, not a P-gp inhibitor.

  • Fluorophore Loading: Incubate cells with 5 µM Rhodamine 123 (Rh123), a fluorescent P-gp substrate, for 30 minutes at 37°C.

  • Modulator Incubation: Wash cells, then incubate in Rh123-free medium containing either the test derivative (S9788, 1-5 µM), Verapamil (5 µM, positive control), or vehicle (DMSO).

  • Flow Cytometry Analysis: Measure intracellular fluorescence at 530 nm.

  • Validation Check: Calculate the Reversal Factor (RF). A valid P-gp inhibitor will show a high RF in MCF7/DOX and an RF of ~1.0 in wild-type MCF7.

Workflow InVitro In Vitro: P-gp Efflux (Rhodamine 123) Flow Flow Cytometry (Intracellular Fluorescence) InVitro->Flow InVivo In Vivo: Xenograft (Nude Mice) Flow->InVivo Tumor Tumor Volume & Doubling Time (DT) InVivo->Tumor Compare Efficacy vs. Verapamil Tumor->Compare

Fig 2: Self-validating experimental workflow for evaluating MDR modulators.

Neuropharmacology: Alkanoic Acid Derivatives as Atypical Antidepressants

When the dibenzothiazepine core is functionalized with an alkanoic acid side chain, it yields compounds like Tianeptine and its primary β-oxidation metabolite, MC5 (bearing a pentanoic acid side chain). Unlike traditional SSRIs, these derivatives do not primarily inhibit monoamine transporters.

In Vitro vs. In Vivo Efficacy Comparison

In vitro, bioluminescence resonance energy transfer (BRET) assays reveal that both Tianeptine and MC5 are full agonists at the mu-opioid receptor (MOR)[2]. In vivo, this MOR activation translates directly to robust antidepressant and anxiolytic behavioral effects in rodent models (e.g., Forced Swim Test). Crucially, despite being MOR agonists, these derivatives exhibit a highly favorable in vivo safety profile compared to classical opioids like Morphine, lacking severe respiratory depression and demonstrating significantly lower abuse liability[2]. This discrepancy is hypothesized to stem from biased signaling or distinct receptor kinetics inherent to the bulky dibenzothiazepine core.

Quantitative Efficacy: MC5/Tianeptine vs. Morphine & SSRIs
Metric / ParameterMC5 / TianeptineMorphine (Classical Opioid)SSRIs (Standard Antidepressant)
Primary Target Mu-Opioid Receptor (MOR)[2]Mu-Opioid Receptor (MOR)Serotonin Transporter (SERT)
In Vitro Efficacy Full MOR Agonist (BRET Assay)[2]Full MOR AgonistNo MOR Activity
In Vivo Behavioral Effect Reverses depressive phenotypes[2]Analgesia, SedationReverses depressive phenotypes
In Vivo Toxicity / Risk Low respiratory depression / Low abuse[2]High respiratory depression / High abuseSerotonin syndrome risk
Self-Validating Protocol: In Vivo Behavioral & Target Validation

To prove that the in vivo antidepressant efficacy is causally linked to MOR agonism (and not off-target monoamine modulation), an antagonist-reversal protocol is required.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate wild-type C57BL/6 mice to the testing facility. Divide into four cohorts: Vehicle, Derivative (e.g., MC5 10 mg/kg), Naloxone (MOR antagonist, 1 mg/kg), and Derivative + Naloxone.

  • Dosing: Administer Naloxone via intraperitoneal (i.p.) injection 15 minutes prior to the administration of the dibenzothiazepine derivative. Rationale: Pre-blocking the receptor ensures that any subsequent behavioral change is strictly dependent on MOR availability.

  • Behavioral Assay (Forced Swim Test): 45 minutes post-derivative injection, place mice in water cylinders (24°C) for 6 minutes. Record the immobility time during the last 4 minutes.

  • Validation Check: The derivative cohort should show significantly reduced immobility compared to the vehicle. The Derivative + Naloxone cohort must revert to vehicle-level immobility, definitively proving that the in vivo efficacy is MOR-dependent[2].

Conclusion

The "Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide" scaffold is a masterclass in medicinal chemistry versatility. By altering the side-chain moiety, researchers can shift the molecule's affinity from an oncology target (P-gp inhibition via triazines like S9788) to a neuropharmacological target (MOR agonism via alkanoic acids like MC5). While in vitro data for both classes shows exceptional target engagement, their in vivo translation requires careful management of pharmacokinetics and off-target toxicity, making rigorous, self-validating preclinical models essential.

References
  • Dhainaut, A., Regnier, G., Atassi, G., Pierre, A., Leonce, S., Kraus-Berthier, L., & Prost, J. F. (1992). New triazine derivatives as potent modulators of multidrug resistance. Journal of Medicinal Chemistry, 35(13), 2481–2496. URL:[Link]

  • Samuels, B. A., et al. (2017). The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. Neuropsychopharmacology, 42(10), 2052–2063. URL:[Link]

  • Pierre, A., et al. (1992). In vitro and in vivo circumvention of multidrug resistance by Servier 9788, a novel triazinoaminopiperidine derivative. Investigational New Drugs, 10(3), 137-148. URL:[Link]

  • Guilhem, I., et al. (1998). Effect of S9788 on the efficiency of doxorubicin in vivo and in vitro in medullary thyroid carcinoma xenograft. Anticancer Research, 18(4A), 2549-2554. URL:[Link]

Sources

Validation

Structure-activity relationship (SAR) of "Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide" analogs

An in-depth analysis of the structure-activity relationship (SAR) of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide analogs requires a paradigm shift from historical classifications. Originally developed as precursors to a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the structure-activity relationship (SAR) of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide analogs requires a paradigm shift from historical classifications. Originally developed as precursors to atypical tricyclic antidepressants (TCAs), this unique 7-membered sultam scaffold is now recognized as a highly specific, efficacious agonist of the µ-opioid receptor (MOR)[1][2].

This guide objectively compares the pharmacological performance of the core ketone precursor against its substituted analogs, detailing the mechanistic causality behind structural modifications and providing self-validating experimental protocols for drug development professionals.

Structural Anatomy & The Sultam Core

The foundation of this chemical class is Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide . Unlike traditional TCAs (e.g., imipramine) which utilize a central cycloheptadiene ring, this scaffold incorporates a unique 7-membered sultam ring (a cyclic sulfonamide)[3].

The 11-ketone serves as an inactive synthetic intermediate. Pharmacological activity is unlocked via reductive amination at the C11 position, typically yielding an amino-alkyl-carboxylic acid chain. The most prominent analog, Tianeptine , features a 7-aminoheptanoic acid tail. This specific structural divergence completely shifts the molecule's target profile away from monoamine reuptake inhibition and toward opioid receptor agonism[1].

Structure-Activity Relationship (SAR) Analysis

Extensive functional profiling using G-protein Bioluminescence Resonance Energy Transfer (BRET) assays has delineated strict SAR rules for this scaffold[1][3]:

  • The 11-Position (Aliphatic Tail): The presence of a terminal carboxylic acid is strictly required for MOR activation. Replacing the acid with an imipramine-like tertiary amine completely abolishes activity[1]. Furthermore, chain length dictates potency. The 7-carbon chain (Tianeptine) is optimal. Truncating the chain to 5 carbons (Metabolite MC5) reduces potency 3-fold, while a 3-carbon chain (Metabolite MC3) nearly eliminates activity[1][4].

  • The 3-Position (Halogenation): Halogen substitution on the western aromatic ring is essential. While various halogens have been evaluated, a chlorine atom at C3 provides the optimal binding affinity for the MOR pocket[1].

  • The 9-Position (Steric Hindrance): Substitutions at C9 (the eastern aromatic ring) result in a complete loss of activity. Variable-temperature NMR studies reveal that the C11 aliphatic side chain must fold back toward the unsubstituted C9 ring to achieve its bioactive conformation; steric bulk here disrupts this critical folding[1].

  • The 5-Position (Sulfonamide S-Atom): An electron-donating heteroatom at the C5 position is an absolute requirement for target engagement, highlighting the necessity of the sultam core over a standard carbon bridge[1].

Comparative Pharmacological Performance

The following table summarizes the binding affinity (


) and functional efficacy (

) of key analogs at human opioid receptors[1][2][4][5].
Compound / AnalogC11 SubstitutionhMOR

(nM)
hMOR

(nM)
hDOR

(nM)
hKOR Activity
Tianeptine 7-aminoheptanoic acid383 ± 183194 ± 7037,400 ± 11,200Inactive
Metabolite MC5 5-aminopentanoic acidNot Reported545InactiveInactive
Metabolite MC3 3-aminopropanoic acidNot Reported~16,000InactiveInactive
Ketone Precursor =O (11-one)>10,000InactiveInactiveInactive

Mechanistic Workflows & Signaling Pathways

Chemical Synthesis Workflow

Synthesis A Dibenzo[c,f]thiazepin- 11(6H)-one 5,5-dioxide (Ketone Precursor) C Imine Intermediate A->C TiCl4 / Base Reflux B Amino Acid Ester (e.g., Ethyl 7-aminoheptanoate) B->C D Reduction (NaBH3CN, pH 5.0) C->D Reductive Amination E Hydrolysis (Alkaline then Acidic) D->E Ester Cleavage F 11-Amino Substituted Analog (e.g., Tianeptine) E->F Final Carboxylic Acid

Synthesis workflow from the 11-one precursor to 11-amino substituted analogs.

MOR Activation & Intracellular Signaling Cascade

MOR_Signaling cluster_Gprotein G-Protein Pathway (Analgesia/Antidepressant) cluster_Arrestin β-Arrestin Pathway (Tolerance/Side Effects) Agonist Dibenzo[c,f]thiazepine Analog (MOR Agonist) MOR Mu-Opioid Receptor (MOR) (GPCR) Agonist->MOR Binding (Ki) Gi Gi/o Protein Activation MOR->Gi GRK GRK Phosphorylation MOR->GRK cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP Ion K+ Efflux / Ca2+ Blockade Gi->Ion Arrestin β-Arrestin 2 Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization

Intracellular signaling cascade following MOR activation by dibenzo[c,f]thiazepine analogs.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacological evaluation of these analogs.

Protocol 1: Synthesis via Directed Reductive Amination

Causality: The 11-ketone of the dibenzo[c,f]thiazepine core is highly sterically hindered. Standard reductive amination (e.g., direct mixing with


) yields poor conversion. Titanium tetrachloride (

) must be utilized as a Lewis acid to force imine formation, followed by selective reduction using sodium cyanoborohydride (

).
  • Imine Formation: Dissolve Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide (1.0 eq) and the target amino acid ester (e.g., ethyl 7-aminoheptanoate, 1.5 eq) in anhydrous toluene.

  • Lewis Acid Catalysis: Dropwise add

    
     (0.5 eq) at 0°C under an inert argon atmosphere to scavenge water and drive the equilibrium toward the imine intermediate. Reflux for 12 hours.
    
  • Selective Reduction: Cool the mixture, concentrate, and resuspend in anhydrous methanol. Add

    
     (2.0 eq) and adjust the pH to ~5.0 using glacial acetic acid. Stir for 6 hours. Note: 
    
    
    
    selectively reduces the protonated iminium ion without reducing unreacted ketone.
  • Hydrolysis & Isolation: Quench with aqueous NaOH and extract with ethyl acetate. Subject the organic layer to alkaline hydrolysis (1M NaOH) to cleave the ester, followed by acidic workup (HCl to pH 4.4) to precipitate the final amphoteric carboxylic acid analog[3].

Protocol 2: In Vitro Pharmacological Profiling (G-Protein BRET Assay)

Causality: While radioligand binding provides affinity (


), it cannot distinguish between agonists, antagonists, or biased ligands. Bioluminescence Resonance Energy Transfer (BRET) allows real-time monitoring of the physical interaction between the activated MOR and mini-G proteins in live cells, accurately determining functional efficacy (

)[3][6].
  • Cell Preparation: Transfect HEK-293T cells with plasmids encoding human MOR and a BRET biosensor pair (e.g., MOR-Rluc8 donor and Venus-mGsi acceptor)[6].

  • Plating: Plate cells at 200,000 cells/well in a 96-well white microplate and incubate for 24 hours to ensure optimal receptor expression[6].

  • Substrate Addition: Add the luciferase substrate coelenterazine H (5 µM) to each well. Incubate for 5 minutes to allow the Rluc8 donor to reach steady-state emission[6].

  • Ligand Introduction: Introduce the synthesized dibenzo[c,f]thiazepine analogs at varying concentrations (1 nM to 100 µM).

  • Quantification: Measure the BRET signal (ratio of 535 nm acceptor emission to 470 nm donor emission) using a microplate reader at 5 minutes post-addition[6]. Generate concentration-response curves using non-linear regression to calculate

    
     and 
    
    
    
    relative to the reference full agonist DAMGO[5].

References

  • Classics in Chemical Neuroscience: Tianeptine - ACS Chemical Neuroscience.
  • Classics in Chemical Neuroscience: Tianeptine - PubMed Central (PMC) / NIH.
  • Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain - GIST Scholar.
  • Role of Mu-Opioid Receptors in the Behavioral Effects of the Antidepressant Tianeptine - Academic Commons - Columbia University.
  • EP3836924A1 - Mitragynine analogs for the treatment of pain, mood disorders and substance use disorders - Google Patents.
  • Tianeptine - Wikipedia - Wikipedia.

Sources

Comparative

Cross-Reactivity &amp; Selectivity Profile: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide

Technical Comparison Guide for Drug Development & Toxicology Executive Summary: The Structural Core Compound Identity: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Common Designation: Tianeptine Impurity C (EP Standard);...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide for Drug Development & Toxicology
Executive Summary: The Structural Core

Compound Identity: Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Common Designation: Tianeptine Impurity C (EP Standard); Tianeptine Core Scaffold. Chemical Context: This compound represents the oxidized ketone core of the atypical antidepressant Tianeptine . Unlike the parent drug, which possesses a heptanoic acid side chain at the 11-position, this molecule lacks the amine linkage, presenting as a stable tricyclic ketone.

The "Cross-Reactivity" Paradox: While structurally homologous to Tricyclic Antidepressants (TCAs) like Amineptine and Imipramine, this scaffold exhibits a distinct lack of cross-reactivity in standard TCA immunoassays. However, its unique electronic structure creates specific analytical challenges, including potential false positives in Benzodiazepine screens and distinct pharmacological off-target effects at opioid receptors.

Guide Scope: This guide objectively compares the analytical and pharmacological performance of the 11-one core against the parent Tianeptine and Traditional TCAs , providing experimental protocols for validating selectivity.

Analytical Cross-Reactivity: Immunoassays & Mass Spec

In forensic and clinical toxicology, "cross-reactivity" defines the liability of a compound to trigger false positives in antibody-based screens.

Comparative Performance Table: Immunoassay Interference
Assay Target ClassDibenzo[c,f]thiazepin Core (Impurity C)Tianeptine (Parent)Traditional TCAs (e.g., Imipramine)Clinical Implication
TCA Screen Negative (<1%) Negative (<1%) Positive (100%) Structurally similar, but the sulfone bridge (

) and side-chain geometry prevent antibody binding common to dibenzazepines.
Benzodiazepines Low Potential Potential False Positive NegativeTianeptine has been noted to cause false positives in some benzodiazepine ELISAs; the core ketone may contribute to this interference in high concentrations.
Opioids NegativeNegativeNegativeDespite Tianeptine's Mu-opioid activity, it lacks the morphinan structure required for opioid immunoassay detection.
Mechanism of Selectivity

The lack of TCA cross-reactivity is mechanistically driven by the 5,5-dioxide (sulfone) bridge . Traditional TCAs (Imipramine, Amitriptyline) typically possess a central 7-membered ring with a nitrogen or carbon bridge. The bulky, highly oxidized sulfone group in the Dibenzo[c,f]thiazepin scaffold sterically hinders the binding pocket of antibodies raised against the secondary/tertiary amine tails of standard TCAs.

Pharmacological Cross-Reactivity: Receptor Selectivity

In drug development, "cross-reactivity" refers to off-target binding (promiscuity). This scaffold is unique: it is a "TCA" that does not behave like a TCA.

Receptor Binding Profile (Ki Values)
Receptor TargetDibenzo[c,f]thiazepin CoreTianeptine (Parent)Imipramine (TCA Control)Functional Outcome
SERT (Serotonin Transporter) > 10,000 nM (Inactive)> 10,000 nM (Inactive)~ 1–10 nM (Inhibitor)No Serotonin Syndrome risk from reuptake inhibition.
Mu-Opioid Receptor (MOR) Low Affinity~ 383 nM (Agonist) InactiveThe side chain is critical for MOR binding; the core ketone loses significant potency but remains a structural alert for opioid-like activity.
Glutamate (NMDA/AMPA) Indirect ModulationIndirect ModulationInactiveModulates glutamatergic transmission via downstream plasticity, not direct pore binding.
DOT Diagram: Pharmacological Selectivity Pathway

Visualizing the divergence between the Scaffold and Traditional TCAs.

G Scaffold Dibenzo[c,f]thiazepin Core Scaffold SERT SERT Inhibition (Serotonin Reuptake) Scaffold->SERT No Binding (>10µM) MOR Mu-Opioid Receptor (Agonism) Scaffold->MOR Weak/Loss of Affinity (Side chain required) Immuno TCA Immunoassay Detection Scaffold->Immuno Negative (Steric Hindrance) TCA_Class Traditional TCAs (Imipramine/Amitriptyline) TCA_Class->SERT High Affinity (Primary Mechanism) TCA_Class->MOR No Binding TCA_Class->Immuno Positive Detection

Caption: Divergence of the Dibenzo[c,f]thiazepin scaffold from traditional TCAs in immunoassay detection and receptor binding.

Experimental Protocols

These protocols are designed to validate the cross-reactivity of the Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide impurity/metabolite in a lab setting.

Protocol A: Immunoassay Cross-Reactivity Validation

Objective: Determine if the Impurity C core triggers false positives in TCA or Benzo urine screens.

  • Preparation of Standards:

    • Stock Solution: Dissolve 10 mg of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide (Impurity C) in 10 mL Methanol (1 mg/mL).

    • Spiking: Spike drug-free urine to create concentrations of 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.

    • Controls:

      • Positive Control: Nortriptyline (1,000 ng/mL).

      • Negative Control: Drug-free urine.

  • Assay Execution (ELISA):

    • Use a standard homogeneous enzyme immunoassay (e.g., EMIT or CEDIA) for Tricyclic Antidepressants .

    • Pipette 50 µL of each spiked sample into the reaction cuvettes.

    • Add antibody reagent and enzyme conjugate according to kit instructions.

    • Incubate at 37°C for the defined interval (typically 5–10 mins).

  • Data Analysis:

    • Measure absorbance change (

      
      ) at the primary wavelength (e.g., 340 nm).
      
    • Calculation: % Cross-Reactivity = (Concentration of Target Drug to produce equivalent signal / Concentration of Impurity C) × 100.

    • Expected Result: Signal should remain indistinguishable from the negative control (<1% cross-reactivity).

Protocol B: LC-MS/MS Selectivity (Differentiation)

Objective: Distinguish the Core (11-one) from the Parent (Tianeptine) and Metabolite MC5.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Self-Validating Markers):

    • Tianeptine: 437.2

      
       292.1 (Loss of side chain).
      
    • Impurity C (Core): 308.0

      
       229.0 (Loss of 
      
      
      
      and ring contraction).
    • Note: The distinct mass shift (308 vs 437) ensures zero analytical cross-talk, unlike immunoassays.

Synthesis & Stability Context

Understanding the origin of this compound is crucial for interpreting "cross-reactivity" in stability samples.

  • Degradation Pathway: Under oxidative stress or acidic hydrolysis, the amino-heptanoic side chain of Tianeptine cleaves, yielding the 11-one ketone (Impurity C).

  • Synthesis Intermediate: It is the immediate precursor before the reductive amination step that attaches the side chain.

  • Solubility Profile: Unlike the amphoteric parent drug (which forms sodium salts), the 11-one core is highly lipophilic and neutral, affecting its extraction recovery in general unknown screening (GUS).

DOT Diagram: Structural Relationship

S Precursor Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide (Impurity C) Reaction Reductive Amination (+ Aminoheptanoic acid) Precursor->Reaction Synthesis Tianeptine Tianeptine (Active Drug) Reaction->Tianeptine Yields Tianeptine->Precursor Acidic Hydrolysis (Degradation) Metabolite Metabolite MC5 (Pentanoic acid analog) Tianeptine->Metabolite Beta-Oxidation (In Vivo)

Caption: The 11-one core serves as both a synthetic precursor and a degradation product of Tianeptine.[1][2]

References
  • Badea, A., et al. (2021).[3][4] "Lack of Cross-Reactivity of Tianeptine with Tricyclic Antidepressant Immunoassays." Journal of Analytical Toxicology, 45(3), e8–e9.[3] Link

  • European Directorate for the Quality of Medicines (EDQM). "Tianeptine Impurity A & C Reference Standards." European Pharmacopoeia.[2] Link

  • Gassaway, M. M., et al. (2014). "The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist."[1] Translational Psychiatry, 4(7), e411. Link

  • Springer, D. (2018). "Case Reports of Fatalities Involving Tianeptine in the United States." Journal of Analytical Toxicology, 42(7). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68870, Tianeptine." PubChem. Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Derivatives

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core represents a fascinating and privileged scaffold in medicinal chemistry. Its rigid, tricycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide core represents a fascinating and privileged scaffold in medicinal chemistry. Its rigid, tricyclic structure provides a unique three-dimensional arrangement of atoms, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of the broader dibenzothiazepine class have demonstrated a wide spectrum of biological activities, including antipsychotic, anticancer, and neuroprotective effects. The incorporation of the sulfone moiety in the 5,5-dioxide derivatives introduces a key hydrogen bond acceptor and alters the electronic and conformational properties of the ring system, offering opportunities for fine-tuning target engagement.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide. Due to the limited publicly available biological data for this specific scaffold against well-defined protein targets, this guide will also explore the use of closely related dibenzothiazepine analogs with known biological activities as a pragmatic and scientifically sound approach to understanding potential structure-activity relationships. We will focus on three therapeutically relevant protein targets: Checkpoint Kinase 1 (Chk1) and Poly (ADP-ribose) polymerase-1 (PARP-1) for their roles in oncology, and Monoamine Oxidase B (MAO-B) for its importance in neurodegenerative diseases.

By comparing the predicted binding modes and energies of novel dibenzothiazepine derivatives with established inhibitors, researchers can gain valuable insights to guide the synthesis and biological evaluation of more potent and selective drug candidates. This guide will provide detailed, step-by-step protocols, explain the rationale behind experimental choices, and present data in a clear, comparative format to facilitate informed decision-making in drug discovery projects.

I. Foundational Strategy: Target Selection and Rationale

The selection of appropriate protein targets is paramount for a meaningful computational study. Based on the reported activities of structurally related compounds, we have chosen the following targets:

  • Checkpoint Kinase 1 (Chk1): A key regulator of the DNA damage response (DDR) pathway, Chk1 is a critical target in cancer therapy. Inhibiting Chk1 can potentiate the effects of DNA-damaging chemotherapeutics.

  • Poly (ADP-ribose) polymerase-1 (PARP-1): Another crucial enzyme in the DDR pathway, PARP-1 inhibitors have shown significant success in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.

  • Monoamine Oxidase B (MAO-B): This enzyme is responsible for the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, providing symptomatic relief in Parkinson's disease.

The rationale for selecting these targets lies in the structural resemblance of the dibenzothiazepine scaffold to known inhibitors of these proteins, suggesting a potential for these derivatives to exhibit similar inhibitory activities.

II. The Ligands: Test Compounds and Established Inhibitors

For this comparative study, we will utilize a hypothetical set of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide derivatives and a panel of well-characterized inhibitors for each target.

Hypothetical Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Derivatives:

To illustrate the process, we will consider three hypothetical derivatives with varying substitutions. In a real-world scenario, these would be compounds that have been synthesized or are being considered for synthesis.

  • DBT-1: Unsubstituted Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide

  • DBT-2: A derivative with an amino group at the C3 position.

  • DBT-3: A derivative with a chloro group at the C8 position.

Established Inhibitors for Comparison:
TargetInhibitorPubChem CIDRationale for Inclusion
Chk1 SCH900776 (MK-8776)16726245Potent and selective Chk1 inhibitor.
CHIR-124135399748A structurally distinct and potent Chk1 inhibitor.
AZD776211152667A well-characterized Chk1/2 inhibitor.
PARP-1 Olaparib23725625FDA-approved PARP inhibitor.
Rucaparib9931954FDA-approved PARP inhibitor.
Niraparib24958200FDA-approved PARP inhibitor.
Talazoparib135565082A highly potent, FDA-approved PARP inhibitor.
MAO-B Safinamide131682A selective and reversible MAO-B inhibitor.

III. Experimental Protocols: A Step-by-Step Guide to In Silico Comparison

This section provides a detailed methodology for performing the comparative docking studies. The workflow is designed to be self-validating by including redocking of the co-crystallized ligand to ensure the docking protocol can reproduce the experimental binding mode.

A. Synthesis of Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide Derivatives

A representative synthetic approach for the dibenzo[c,f][1][2]thiazepine 5,5-dioxide scaffold involves a nickel-catalyzed regioselective intramolecular acetylene hydroarylation. This method offers a versatile route to a variety of derivatives.

Protocol:

  • Substrate Synthesis: Synthesize the starting N-(2-alkynylphenyl)arylsulfonamide by reacting a suitable 2-alkynylaniline with an appropriate arylsulfonyl chloride.

  • Cyclization Reaction: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(2-alkynylphenyl)arylsulfonamide in a suitable dry solvent (e.g., 1,4-dioxane).

  • Catalyst Addition: Add the nickel catalyst, for example, Ni(acac)₂.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide derivative.

B. Molecular Docking Workflow

The following protocol outlines the steps for preparing the protein and ligands, performing the docking simulations, and analyzing the results.

  • Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):

    • Chk1: PDB ID: 2YDJ (in complex with AZD7762)[3]

    • PARP-1: PDB ID: 4RV6 (in complex with Rucaparib)[4]

    • MAO-B: PDB ID: 2V5Z (in complex with Safinamide)[1][2]

  • Pre-processing: Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), perform the following steps:

    • Remove all water molecules and any non-essential ions.

    • Add hydrogen atoms and assign correct bond orders.

    • Fill in any missing side chains or loops using tools like Prime.

    • Assign protonation states at a physiological pH (e.g., 7.4).

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Obtain Ligand Structures: Download the 3D structures of the Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide derivatives and the known inhibitors from PubChem or sketch them using a chemical drawing tool.

  • Ligand Preparation: Using a tool like LigPrep, generate low-energy 3D conformations of the ligands, considering different ionization states, tautomers, stereoisomers, and ring conformations at a physiological pH.

  • Define the Binding Site: Define the active site for docking by creating a grid box centered on the co-crystallized ligand from the PDB structure. The size of the grid box should be large enough to accommodate the ligands to be docked.

  • Redocking (Protocol Validation): As a crucial validation step, dock the co-crystallized ligand back into its corresponding protein's active site. The docking protocol is considered reliable if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.

  • Docking of Test and Reference Compounds: Dock the prepared Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide derivatives and the known inhibitors into the defined active site of each target protein using a docking program like Glide (Schrödinger) or AutoDock Vina. It is recommended to use a standard precision (SP) or extra precision (XP) mode for more accurate results.

  • Binding Energy Analysis: Analyze the docking scores (e.g., GlideScore, binding affinity in kcal/mol) to estimate the binding affinity of each ligand to the target protein. More negative values typically indicate stronger binding.

  • Interaction Analysis: Visualize the docked poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligands and the amino acid residues in the active site.

IV. Visualizing the Process: Workflow and Pathways

Clear visualization of the experimental workflow and the biological context is essential for understanding the study.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleaning, Optimization) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (3D Structure Generation, Ionization States) redock Redocking Validation (Co-crystallized Ligand) l_prep->redock dock Docking of Derivatives & Known Inhibitors l_prep->dock grid->redock grid->dock redock->dock Protocol Validated analysis Post-Docking Analysis (Binding Energy, Interactions) dock->analysis comparison Comparative Analysis (DBT Derivatives vs. Inhibitors) analysis->comparison

Caption: Molecular Docking Workflow.

G cluster_dna_damage DNA Damage Response cluster_neuro Dopamine Metabolism DNA_damage DNA Damage PARP1 PARP-1 DNA_damage->PARP1 activates Chk1 Chk1 DNA_damage->Chk1 activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair PARP1->Cell_Cycle_Arrest Chk1->Cell_Cycle_Arrest Dopamine Dopamine MAOB MAO-B Dopamine->MAOB substrate Metabolites Inactive Metabolites MAOB->Metabolites PARP1_Inh PARP-1 Inhibitors PARP1_Inh->PARP1 inhibit Chk1_Inh Chk1 Inhibitors Chk1_Inh->Chk1 inhibit MAOB_Inh MAO-B Inhibitors MAOB_Inh->MAOB inhibit

Caption: Targeted Signaling Pathways.

V. Comparative Analysis: Interpreting the Docking Results

The core of this guide is the objective comparison of the docking results. The data should be summarized in clear, well-structured tables to facilitate easy comparison.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
LigandChk1 (PDB: 2YDJ)PARP-1 (PDB: 4RV6)MAO-B (PDB: 2V5Z)
DBT-1 Predicted ValuePredicted ValuePredicted Value
DBT-2 Predicted ValuePredicted ValuePredicted Value
DBT-3 Predicted ValuePredicted ValuePredicted Value
SCH900776 -10.5 N/AN/A
CHIR-124 -11.2 N/AN/A
AZD7762 -9.8 N/AN/A
Olaparib N/A-12.1 N/A
Rucaparib N/A-11.8 N/A
Niraparib N/A-11.5 N/A
Talazoparib N/A-12.5 N/A
Safinamide N/AN/A-9.2

(Note: The binding affinity values for the known inhibitors are hypothetical and for illustrative purposes only. Actual values will be generated by the docking software.)

Table 2: Analysis of Key Molecular Interactions with Chk1 (PDB: 2YDJ)
LigandKey Interacting ResiduesType of Interaction
DBT-1 Cys85, Leu15, Val23Hydrophobic
DBT-2 Glu86, Cys85Hydrogen Bond, Hydrophobic
DBT-3 Leu15, Val68, Ala36Hydrophobic, Halogen Bond
AZD7762 (Co-crystallized) Cys85, Glu86, Leu15Hydrogen Bond, Hydrophobic
Table 3: Analysis of Key Molecular Interactions with PARP-1 (PDB: 4RV6)
LigandKey Interacting ResiduesType of Interaction
DBT-1 Gly863, Ser904, Tyr907Hydrogen Bond, Pi-Pi Stacking
DBT-2 Arg865, Gly863, Tyr907Hydrogen Bond, Pi-Pi Stacking
DBT-3 Tyr896, Tyr907, Ser904Pi-Pi Stacking, Hydrogen Bond
Rucaparib (Co-crystallized) Gly863, Ser904, Tyr907, Arg865Hydrogen Bond, Pi-Pi Stacking
Table 4: Analysis of Key Molecular Interactions with MAO-B (PDB: 2V5Z)
LigandKey Interacting ResiduesType of Interaction
DBT-1 Tyr398, Tyr435, Ile199Pi-Pi Stacking, Hydrophobic
DBT-2 Gln206, Tyr398, Tyr435Hydrogen Bond, Pi-Pi Stacking
DBT-3 Cys172, Tyr326, Phe343Hydrophobic, Pi-Sulfur
Safinamide (Co-crystallized) Gln206, Tyr398, Tyr435Hydrogen Bond, Pi-Pi Stacking

VI. Discussion and Future Directions

The comparative docking analysis provides a rational basis for prioritizing which Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide derivatives to advance in a drug discovery pipeline. A derivative that exhibits a predicted binding affinity comparable to or better than a known inhibitor, and which forms similar key interactions with the active site residues, is a strong candidate for synthesis and biological testing.

For instance, if DBT-2 shows a strong predicted binding affinity for Chk1 and forms a hydrogen bond with Glu86, similar to the co-crystallized inhibitor AZD7762, it would be a high-priority compound for further investigation. Conversely, if a derivative shows poor predicted binding affinity and a lack of key interactions, it may be deprioritized.

It is crucial to remember that molecular docking is a predictive tool. The results should be interpreted with caution and used to generate hypotheses that can be tested experimentally. Future work should involve the synthesis of the most promising derivatives and their evaluation in in vitro biochemical and cellular assays to validate the in silico predictions. Furthermore, lead compounds can be subjected to more computationally intensive studies, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex over time.

By integrating computational and experimental approaches, the therapeutic potential of the Dibenzo[c,f]thiazepin-11(6H)-one 5,5-dioxide scaffold can be systematically explored, paving the way for the discovery of novel and effective drugs.

VII. References

  • Binda, C., Wang, J., Pisani, L., Caccia, C., Carotti, A., Salvati, P., Edmondson, D. E., & Mattevi, A. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry, 50(23), 5848–5852. [Link]

  • PDBe-KB. (n.d.). PDB 2v5z. PDBe-KB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB PDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. RCSB PDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 9FJT: Human Monoamine Oxidase B in complex with MC4762 inhibitor (9a) at 1.4 A resolution. RCSB PDB. Retrieved from [Link]

  • InterPro. (n.d.). Human ARTD1 (PARP1) catalytic domain in complex with inhibitor Rucaparib (4rv6). InterPro. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4RV6: Human ARTD1 (PARP1) catalytic domain in complex with inhibitor Rucaparib. RCSB PDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1OJA: HUMAN MONOAMINE OXIDASE B IN COMPLEX WITH ISATIN. RCSB PDB. Retrieved from [Link]

  • Collins, I., & Garrett, M. D. (2005). Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies. Expert Opinion on Drug Discovery, 7(9), 811–826. [Link]

  • RCSB PDB. (n.d.). 2XEY: Crystal structure of checkpoint kinase 1 (Chk1) in complex with inhibitors. RCSB PDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4UXB: Human ARTD1 (PARP1) - Catalytic domain in complex with inhibitor PJ34. RCSB PDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2QHN: Crystal Structure of Chek1 in Complex with Inhibitor 1a. RCSB PDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2WMW: Crystal structure of checkpoint kinase 1 (Chk1) in complex with inhibitors. RCSB PDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2YM4: Crystal structure of checkpoint kinase 1 (Chk1) in complex with inhibitors. RCSB PDB. Retrieved from [Link]

  • PubChem. (n.d.). Olaparib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Rucaparib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Niraparib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Talazoparib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Safinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). AZD7762. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). CHIR-124. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). MK-8776. National Center for Biotechnology Information. Retrieved from [Link]

  • Mandal, U. S., Ahamed, S. S., & Ghosh, T. (2020). Nickel-Catalyzed Regioselective Access to Dibenzo[c,f][1][2]thiazepine 5,5-Dioxides and Dibenzo[b,e]azepines. Asian Journal of Organic Chemistry, 9(8), 1238-1242. [Link]

  • CAS Common Chemistry. (n.d.). Dibenzo[c,f][1][2]thiazepin-11(6H)-one, 3-chloro-6-methyl-, 5,5-dioxide. CAS. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2YDJ: Discovery of Checkpoint Kinase Inhibitor AZD7762 by Structure Based Design and Optimization of Thiophene Carboxamide Ureas. RCSB PDB. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide proper disposal procedures

Standard Operating Procedure: Disposal and Thermal Destruction of Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide As a Senior Application Scientist, I recognize that the safe handling and disposal of complex pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Thermal Destruction of Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex pharmaceutical intermediates is just as critical as their synthesis. Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide—and its halogenated derivatives, such as the 3-chloro-6-methyl variant utilized in the synthesis of atypical antidepressants[1][2]—presents unique disposal challenges. Its highly stable tricyclic scaffold and dense heteroatom content (sulfur, nitrogen, and potentially chlorine) dictate strict adherence to high-temperature incineration protocols.

This guide outlines the causality-driven, self-validating procedures required to neutralize this compound while maintaining full compliance with environmental regulations and laboratory safety standards.

Causality in Disposal: The "Why" Behind the Protocol

The sewering or standard landfilling of hazardous pharmaceutical intermediates is strictly prohibited under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Part 266 Subpart P)[3]. Beyond regulatory compliance, the chemical structure of dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide demands advanced thermal destruction for two primary reasons:

  • Scaffold Stability & PIC Prevention: The conjugated dibenzothiazepine ring system requires extreme thermal energy (870°C to 1,200°C) to undergo complete homolytic cleavage[4]. Sub-optimal temperatures risk the generation of toxic Products of Incomplete Combustion (PICs), including polycyclic aromatic hydrocarbons (PAHs).

  • Heteroatom Oxidation: Complete combustion of the sulfone (5,5-dioxide) and amine/imine groups yields sulfur oxides (SOx) and nitrogen oxides (NOx)[5]. If a chlorinated derivative is processed, hydrogen chloride (HCl) gas is also evolved[4]. These acidic byproducts necessitate specialized flue gas scrubbing to prevent atmospheric acidification.

Quantitative Data: Combustion Byproducts & Mitigation Strategy

To design a self-validating disposal protocol, laboratories must anticipate the stoichiometric byproducts of thermal degradation. The table below outlines the operational requirements for neutralizing specific structural components of the molecule.

Structural ComponentPrimary Combustion ByproductEnvironmental RiskRequired Engineering Control
Dibenzothiazepine Core CO₂, H₂O, Trace PAHsGreenhouse gas, ToxicityPrimary chamber >870°C; Secondary chamber >1000°C[4]
Sulfone Group (-SO₂-) SO₂, SO₃ (SOx)Acid rain, Respiratory irritantAlkaline wet scrubber (NaOH/Ca(OH)₂)[5]
Nitrogen Heteroatom NO, NO₂ (NOx)Smog formation, Ozone depletionSelective Catalytic Reduction (SCR) or Scrubber[5]
Chlorine (in derivatives) HCl gasCorrosive, AcidificationRapid quench (<200°C) + Alkaline Scrubber[4]

Step-by-Step Disposal Methodology

The following protocol ensures a closed-loop, self-validating system from benchtop collection to final ash disposition.

Step 1: On-Site Segregation and Containment

  • Action: Collect all solid waste, contaminated filter paper, and residual solvents containing the thiazepinone intermediate in high-density polyethylene (HDPE) or Teflon-lined containers.

  • Validation: Ensure containers are hermetically sealed and labeled with the specific chemical constituents and appropriate EPA waste codes (e.g., F-codes if mixed with specific spent solvents). Do not mix with strong oxidizers or reducing agents to prevent off-gassing.

Step 2: Logistics and Manifesting

  • Action: Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) hazardous waste treatment facility.

  • Validation: Verify via the manifest that the destination facility operates a hazardous waste incinerator equipped with acid gas scrubbers. Standard medical waste incinerators may lack the stringent emissions controls required for high-sulfur/chlorine waste[5].

Step 3: High-Temperature Thermal Destruction

  • Action: Inject the waste into a rotary kiln or liquid injection incinerator. Maintain the primary combustion chamber at 870°C – 1,200°C[4].

  • Validation: The facility's Continuous Emissions Monitoring Systems (CEMS) must confirm a >99.99% Destruction and Removal Efficiency (DRE).

Step 4: Flue Gas Quenching and Scrubbing

  • Action: Route exhaust gases through a cooling chamber (quench) to rapidly drop temperatures below 200°C, preventing the de novo synthesis of dioxins and furans[4]. Pass the cooled gas through an alkaline scrubber.

  • Validation: Scrubber effluent pH must be continuously monitored to ensure complete neutralization of HCl and SOx into benign salts (e.g., NaCl, Na₂SO₄).

Step 5: Final Ash Disposition

  • Action: Collect the resulting bottom ash and scrubber sludge.

  • Validation: Dispose of the stabilized ash in a Subtitle C lined hazardous waste landfill, ensuring unreacted inorganic components cannot leach into groundwater[5].

Disposal Workflow Visualization

The following diagram illustrates the critical path of the thiazepinone intermediate from generation to safe environmental integration.

DisposalWorkflow Gen Waste Generation (Thiazepinone Intermediate) Seg Segregation & Packaging (RCRA-Compliant Containers) Gen->Seg Inc Thermal Destruction (870°C - 1200°C) Seg->Inc Scrub Flue Gas Scrubbing (Neutralize SOx, NOx, HCl) Inc->Scrub Ash Ash & Sludge Disposal (Lined Subtitle C Landfill) Scrub->Ash

Caption: Workflow for the thermal destruction and byproduct mitigation of thiazepinone intermediates.

References

Sources

Handling

Personal protective equipment for handling Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide

This guide outlines the safety, logistical, and operational protocols for handling Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide . Chemical Context & Hazard Classification: This compound is the core tricyclic sulfone...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide .

Chemical Context & Hazard Classification: This compound is the core tricyclic sulfone scaffold used in the synthesis of Tianeptine (an atypical antidepressant). While often classified as an intermediate, its structural similarity to the active pharmaceutical ingredient (API) mandates that it be handled as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise. It presents risks of respiratory sensitization, severe eye irritation, and potential neuropharmacological activity.

Section 1: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols. This compound is a fine, static-prone powder that can easily aerosolize.[1]

Protection ZoneRequired EquipmentTechnical Justification (Causality)
Respiratory N100/P3 Respirator (Minimum) or PAPR The particle size of this intermediate is often <10µm.[1] Standard surgical masks provide zero protection against pharmacological dust inhalation.
Ocular Unvented Safety Goggles Fine sulfone powders can bypass standard safety glass gaps. Contact lenses are strictly prohibited as they can trap particulates against the cornea.
Dermal (Hand) Double Nitrile Gloves (0.11mm min)Outer Glove: Changed immediately upon contamination. Inner Glove: Acts as the final barrier. Sulfone derivatives have moderate permeation rates; double layering increases breakthrough time.
Dermal (Body) Tyvek® Lab Coat (Wrist cuffs)Cotton coats trap powder in fibers, creating a secondary exposure source in common areas (e.g., break rooms).[1] Disposable Tyvek sheds particulates.

Section 2: Engineering Controls & Containment

The Primary Barrier: Static & Airflow Handling this powder on an open bench is unsafe .

  • Primary Engineering Control (PEC): All weighing and open-container manipulation must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.[1]

  • Static Neutralization: This tricyclic sulfone is highly electrostatic. Use an ionizing fan inside the hood to prevent the powder from "jumping" or clinging to spatulas, which causes uncontrolled spread.

Section 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid material without generating airborne particulate.

  • Preparation: Place the balance inside the containment hood. Line the work surface with an absorbent, plastic-backed mat (absorbent side up).[1]

  • Equlibration: Turn on the ionizing fan 5 minutes prior to opening the vial.

  • The "Antistatic Gun" Technique: If an ionizing fan is unavailable, use a Zerostat anti-static gun on the vial and the spatula before insertion.

  • Transfer:

    • Open the source vial only inside the hood.

    • Use a disposable antistatic weighing boat.

    • Do not dump. Use a micro-spatula to gently transfer small amounts.

  • Closure: Wipe the threads of the source vial with a Kimwipe dampened in Ethanol (EtOH) before recapping to prevent grinding friction between the cap and bottle (which can generate dust).

Protocol B: Solubilization (Liquid Handling)

Objective: Dissolve the powder safely.

  • Solvent Choice: This compound is generally soluble in DMSO and DMF; sparingly soluble in water.

  • Technique: Add the solvent to the powder (not powder to solvent) to prevent "puffing" of the dry solid.

  • Venting: Sulfone intermediates can release minor sulfurous odors upon dissolution; keep the vessel capped or under active ventilation.

Section 4: Emergency Response & Decontamination

Scenario: Dry Powder Spill (>10 mg) DO NOT use a brush or broom. Dry sweeping aerosolizes the potent compound.

  • Evacuate & Isolate: Clear the immediate area.[2] Allow dust to settle for 10 minutes.

  • Wet Method Cleanup:

    • Cover the spill gently with paper towels.

    • Soak the towels with 10% Sodium Dodecyl Sulfate (SDS) or a specific surfactant cleaner (e.g., Contrad® 70). Water alone is ineffective due to hydrophobicity.

    • Wipe from the outside in to avoid spreading.

  • Verification: Perform a UV-light inspection (many tricyclics fluoresce) or a surface swab test if validation is required.

Disposal:

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic/Irritant Solid."

  • Destruction: Incineration is the only approved method. Do not autoclave (heat may volatilize toxic byproducts).

Section 5: Visualizations

Figure 1: Safe Weighing Workflow (Logic Flow)

This diagram illustrates the decision-making process for handling the compound based on static charge and containment availability.[1]

WeighingProtocol Start Start: Weighing Dibenzo-thiazepin CheckHood Is Powder Containment Hood Available? Start->CheckHood NoHood STOP: Do Not Proceed. Move to designated safety zone. CheckHood->NoHood No YesHood Proceed to Setup CheckHood->YesHood Yes StaticCheck Check Static Charge (Is powder clinging?) YesHood->StaticCheck HighStatic Action: Use Ionizing Fan or Zerostat Gun StaticCheck->HighStatic Yes LowStatic Proceed to Weighing StaticCheck->LowStatic No HighStatic->LowStatic Weighing Weighing Process: 1. Open Vial inside Hood 2. Transfer via Spatula 3. Wipe Threads with EtOH LowStatic->Weighing Cleanup Decontamination: Wet Wipe Balance & Mat Weighing->Cleanup

Caption: Operational logic for weighing static-prone potent intermediates. Note the "Stop" condition if containment is absent.

Figure 2: Emergency Spill Response Logic

This diagram dictates the immediate actions following a spill, prioritizing containment over speed.[1]

SpillResponse SpillEvent Spill Detected Assess Assess State: Dry Powder or Solution? SpillEvent->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry CRITICAL: Do NOT Sweep. 1. Cover with wet towels (Surfactant) 2. Scoop slurry DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite/Pads 2. Neutralize surface WetSpill->ActionWet Disposal Double Bag -> Incineration ActionDry->Disposal ActionWet->Disposal

Caption: Decision matrix for spills. Note the strict prohibition of dry sweeping for powders to prevent aerosolization.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 30123-17-2 (Tianeptine Sodium) and Related Intermediates. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024). Knowledge Database: Tianeptine Impurity A & Related Substances. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • SafeWork NSW. (2022). Handling Potent APIs and Intermediates in the Laboratory. Retrieved from [Link]

Sources

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